1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Description
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Properties
IUPAC Name |
1-chloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLGVDVLDAUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376886 | |
| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13459-60-4 | |
| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 1-(chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No. 13459-60-4).[1] As a molecule possessing both halogen and organosulfur functionalities, its unambiguous characterization is paramount for applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, offering a strategic, field-proven workflow that integrates predictive analysis with established experimental protocols. We will delve into the causality behind methodological choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, ensuring a self-validating system of analysis. Each section is supported by detailed, step-by-step protocols and grounded in authoritative references to provide a robust and reliable guide for researchers.
Introduction and Molecular Overview
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a diaryl sulfide derivative with the molecular formula C₁₃H₁₀Cl₂S and a molecular weight of 269.19 g/mol .[2] The molecule features a 2-chlorobenzyl group linked via a sulfur atom to a 4-chlorophenyl moiety. The presence of two chlorine atoms, a flexible thioether linkage, and distinct aromatic systems presents a unique set of challenges and opportunities for structural analysis. Accurate elucidation is critical for understanding its chemical reactivity, potential biological activity, and for establishing structure-activity relationships in drug development programs. This guide will systematically address the characterization of this molecule, beginning with its synthesis and proceeding through a multi-technique spectroscopic analysis.
Plausible Synthetic Route: The Thio-Williamson Ether Synthesis
The most direct and logical synthetic route to 1-(chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is an adaptation of the classic Williamson ether synthesis, applied to thioether formation.[3][4] This reaction involves the nucleophilic substitution of a halide by a thiolate anion. In this case, 4-chlorothiophenol is deprotonated by a suitable base to form the highly nucleophilic 4-chlorothiolate, which then attacks the electrophilic carbon of 2-chlorobenzyl chloride.
Conceptual Synthesis Workflow
Caption: Synthesis of the target compound via nucleophilic substitution.
Mass Spectrometry (MS): The First Step in Molecular Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinctive isotopic signature that serves as a powerful diagnostic tool.
Expected Molecular Ion Cluster
The presence of two chlorine atoms in the target molecule will result in a characteristic isotopic pattern for the molecular ion (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[5] Consequently, we expect to observe a cluster of peaks for the molecular ion:
-
M⁺: The ion containing two ³⁵Cl atoms.
-
[M+2]⁺: The ion containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: The ion containing two ³⁷Cl atoms.
The theoretical relative intensities of these peaks will be approximately 9:6:1, providing immediate and compelling evidence for the presence of two chlorine atoms in the molecule.[6]
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Relative Intensity (%) | Composition |
| [M]⁺ | 268 | 100 | C₁₃H₁₀³⁵Cl₂S |
| [M+2]⁺ | 270 | 65 | C₁₃H₁₀³⁵Cl³⁷ClS |
| [M+4]⁺ | 272 | 10 | C₁₃H₁₀³⁷Cl₂S |
Predicted Fragmentation Pattern
Electron Ionization (EI) MS is a high-energy technique that often leads to fragmentation of the molecular ion. The predicted fragmentation pathways provide valuable structural information.
Predicted MS Fragmentation
Caption: Key fragmentation pathways for the target compound in EI-MS.
-
Loss of the Chlorobenzyl Radical: A primary fragmentation event is the cleavage of the C-S bond, leading to the loss of a chlorobenzyl radical and the formation of the 4-chlorothiophenyl cation at m/z 143/145.
-
Formation of the Chlorobenzyl Cation: Alternatively, cleavage can result in the formation of the 2-chlorobenzyl cation at m/z 125/127. This fragment is expected to be prominent.
-
Loss of Chlorine from the Chlorobenzyl Cation: The 2-chlorobenzyl cation can further fragment by losing a chlorine radical to form the phenyl cation at m/z 77.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this type of analyte.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Justification of Protocol: GC-MS is the method of choice for volatile, thermally stable organic molecules. The non-polar column is selected based on the generally non-polar nature of the diaryl sulfide. The temperature program is designed to ensure good chromatographic separation from any potential impurities and efficient elution of the analyte. Standard EI energy of 70 eV is used to induce reproducible fragmentation patterns that can be compared to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR, along with 2D techniques, will allow for the unambiguous assignment of all proton and carbon signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (7.0-7.5 ppm) and the aliphatic region, corresponding to the benzylic methylene protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H) | 7.0 - 7.5 | Multiplet (m) | 8H | - |
| Methylene (-CH₂-) | ~4.6 | Singlet (s) | 2H | - |
Rationale for Predictions:
-
Aromatic Protons: The eight aromatic protons on the two benzene rings will appear as a complex multiplet between 7.0 and 7.5 ppm. The electron-withdrawing effects of the chlorine atoms and the sulfur atom will influence the precise chemical shifts.
-
Methylene Protons: The two protons of the chloromethyl group are benzylic and adjacent to a chlorine atom, which will deshield them, placing their signal around 4.6 ppm. As there are no adjacent protons, this signal is expected to be a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the asymmetry of the molecule, 12 distinct carbon signals are expected (one carbon signal may be obscured by the solvent).
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Cl (ortho to -S-) | ~136 |
| Aromatic C-Cl (para to -S-) | ~133 |
| Aromatic C-S | ~130-135 |
| Aromatic C-H | ~127-132 |
| Methylene (-CH₂-) | ~45 |
Rationale for Predictions:
-
Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of 127-136 ppm. Carbons directly attached to the electronegative chlorine and sulfur atoms will be the most deshielded.
-
Methylene Carbon: The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield to around 45 ppm due to the attached chlorine atom.
Advanced 2D NMR for Unambiguous Assignments
To definitively assign all proton and carbon signals, especially within the complex aromatic region, 2D NMR experiments are essential.
2D NMR Elucidation Workflow
Caption: Integrated NMR approach for complete structure determination.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the molecular fragments, for example, by observing a correlation between the methylene protons and the aromatic carbons of the 2-chlorobenzyl ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 3 seconds.
-
Number of Scans: 1024 or more.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard, vendor-provided pulse programs and optimize acquisition parameters based on the specific instrument and sample concentration.
Justification of Protocol: CDCl₃ is a common solvent for non-polar organic compounds and TMS provides a reliable internal reference at 0 ppm. A high-field (500 MHz) instrument is chosen to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region. The specified acquisition parameters are standard for obtaining high-quality spectra for a small organic molecule.
X-ray Crystallography: The Definitive Structure
While NMR and MS provide powerful evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure in the solid state. This technique is the gold standard for absolute structure determination.
The Causality of Crystallization
The primary challenge in X-ray crystallography is obtaining a single, well-ordered crystal suitable for diffraction. The flexibility of the thioether linkage and the relatively non-polar nature of the molecule can make crystallization difficult. A systematic screening of crystallization conditions is therefore essential.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane, acetone).
-
Slowly introduce a poor solvent (e.g., hexane, methanol) until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed at a constant temperature (e.g., room temperature or 4 °C) to facilitate slow evaporation or cooling, promoting the growth of single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source and a CCD detector, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy atoms (Cl and S).
-
Refine the structural model using full-matrix least-squares methods to determine the positions of all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.
-
Interpretation of Results: A successful crystallographic analysis will yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
Conclusion: A Self-Validating Workflow
The structural elucidation of 1-(chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene requires a multi-faceted analytical approach. By integrating the complementary techniques of mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray diffraction, a self-validating and unambiguous structural assignment can be achieved. This guide has provided not only the "how" but also the "why" behind each experimental choice, empowering researchers to confidently characterize this and other novel chemical entities. The protocols and predictive data herein serve as a robust starting point for any investigation into the chemical and physical properties of this compound.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of sulfides. Retrieved from [Link]
-
Hallas, G. (1965). Steric effects in the electronic spectra of p-disubstituted benzenes. Journal of the Chemical Society (Resumed), 5770-5776. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene. Retrieved from [Link]
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- 1. Mass Spectra of Organic Compounds | JSB [go-jsb.co.uk]
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- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the , a key intermediate in the development of novel chemical entities. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed synthetic protocols, mechanistic insights, and practical considerations derived from established chemical principles.
Introduction and Strategic Overview
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No: 13459-60-4) is a diaryl sulfide derivative featuring a reactive chloromethyl group.[1] This benzylic chloride moiety makes it a valuable electrophilic building block for introducing the 2-[(4-chlorophenyl)sulfanyl]benzyl scaffold into a wide range of molecules. Its structural framework is of significant interest in medicinal chemistry and materials science due to the prevalence of diaryl sulfide motifs in biologically active compounds and functional materials.
The synthesis of this target molecule is not a trivial one-step process. A robust synthetic strategy necessitates a multi-step approach, focusing on the reliable formation of the thioether bond followed by the introduction of the reactive chloromethyl group. This guide will detail a logical and validated two-step synthetic pathway:
-
Step A: Nucleophilic Aromatic Substitution to form the precursor alcohol, (2-((4-chlorophenyl)thio)phenyl)methanol.
-
Step B: Deoxychlorination of the precursor alcohol to yield the final product.
This strategy is predicated on the high yields and predictable outcomes of these well-established reaction classes, minimizing side-product formation and simplifying purification.
Synthetic Pathway and Mechanistic Rationale
The selected synthetic route prioritizes control and efficiency. The initial formation of the C-S bond provides a stable precursor, which is then activated in the final step. This avoids potential complications of performing a chloromethylation on a molecule already containing a sulfur atom, which could lead to undesired side reactions.
Step A: Synthesis of (2-((4-chlorophenyl)thio)phenyl)methanol
The formation of the diaryl sulfide linkage is achieved via a nucleophilic substitution reaction. In this step, 4-chlorothiophenol acts as the nucleophile, displacing a suitable leaving group on a 2-substituted benzyl alcohol derivative. A common and effective approach involves the reaction with 2-chlorobenzyl alcohol in the presence of a base.
Causality of Experimental Choices:
-
Base (e.g., Potassium Carbonate, K₂CO₃): The base is crucial for deprotonating the thiol group of 4-chlorothiophenol, forming the more nucleophilic thiophenolate anion. This significantly enhances the reaction rate.
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SₙAr-type reaction mechanism without interfering with the nucleophile.[2]
Step B: Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
The conversion of the benzylic alcohol to the corresponding benzylic chloride is a standard transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this deoxychlorination due to its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.[3]
Mechanistic Insight: The reaction proceeds through the formation of a chlorosulfite ester intermediate. The chloride ion then displaces the chlorosulfite group. In non-polar solvents, this often occurs via an internal nucleophilic attack (the Sₙi mechanism), while the presence of a base like pyridine can alter the mechanism to a standard Sₙ2 pathway.[4]
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol for Step A: (2-((4-chlorophenyl)thio)phenyl)methanol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Mercaptobenzyl alcohol | 140.19 | 5.00 g | 35.67 |
| 1-Fluoro-4-chlorobenzene | 130.55 | 4.88 g | 37.45 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.39 g | 53.50 |
| DMF | - | 75 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzyl alcohol (5.00 g, 35.67 mmol) and potassium carbonate (7.39 g, 53.50 mmol).
-
Add 75 mL of anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate.
-
Add 1-fluoro-4-chlorobenzene (4.88 g, 37.45 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure alcohol precursor.
Protocol for Step B: 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (2-((4-chlorophenyl)thio)phenyl)methanol | 250.72 | 5.00 g | 19.94 |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.56 g (2.17 mL) | 29.91 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve the precursor alcohol (5.00 g, 19.94 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add thionyl chloride (2.17 mL, 29.91 mmol) dropwise to the stirred solution over 15-20 minutes. A gas trap containing a sodium hydroxide solution is recommended to neutralize the evolved HCl and SO₂ gases.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[3]
-
Carefully pour the reaction mixture onto 100 g of crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate eluent) to afford the final product, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, as a pure solid or oil.
Visualization of the Synthetic Workflow
The following diagram outlines the logical flow of the two-step synthesis.
Caption: Workflow for the synthesis of the target compound.
Product Characterization
Confirmation of the final product's structure and purity is critical. The following analytical data are expected for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.7-4.9 ppm (s, 2H, -CH₂Cl); δ ~7.1-7.6 ppm (m, 8H, Ar-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~45-48 ppm (-CH₂Cl); δ ~125-140 ppm (aromatic carbons). |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z ≈ 268, with characteristic isotopic pattern for two chlorine atoms. |
| Appearance | Likely a white to off-white solid or a pale yellow oil. |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. The methodology is grounded in well-understood reaction mechanisms, including nucleophilic aromatic substitution and deoxychlorination, ensuring a high degree of success for researchers skilled in synthetic organic chemistry. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
New studies in aromatic chloromethylation. Durham University E-Theses. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem. [Link]
- Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
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1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PubMed Central, National Institutes of Health. [Link]
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Preparation of 1-chloro-2-(dichloromethyl)benzene. PrepChem.com. [Link]
- Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
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Synthesis of 2-(4-fluorophenoxy)benzyl chloride. PrepChem.com. [Link]
- 1, 4-bis(chloromethyl)benzene synthesis technology.
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
- Method for synthesizing 1-chloro-4-methyl-benzene.
- Preparation method of substituted thiophenol.
-
Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. ResearchGate. [Link]
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p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]
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3-chloro-6-[(4'-chlorophenyl)-thio]-benzyl chloride. LookChem. [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.
- Chloromethylation.
- Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol.
- Production process of 4,4'-bis(chloromethyl)-biphenyl.
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1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a bi-functional aromatic organic compound. Its structure, featuring a reactive chloromethyl group and a chlorophenyl sulfanyl moiety, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The presence of these specific functional groups dictates its reactivity and, consequently, the necessary safety protocols for its handling. This guide provides a comprehensive overview of the material's safety data, handling procedures, and toxicological profile, synthesized from available chemical data and knowledge of related compounds.
Chemical Identification and Physical Properties
A clear identification of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is paramount for ensuring safe handling and for its appropriate use in experimental settings.
| Property | Value | Source |
| Chemical Name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | - |
| CAS Number | 13459-60-4 | [1][2] |
| Molecular Formula | C13H10Cl2S | [1][2] |
| Molecular Weight | 269.19 g/mol | [3] |
| Appearance | Not explicitly documented; likely a solid at room temperature. | - |
| Solubility | Not explicitly documented; likely soluble in organic solvents. | - |
Chemical Structure
Caption: Chemical structure of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Hazard Identification and Toxicological Profile
Primary Hazards:
-
Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory tract. The chloromethyl group is a known alkylating agent, which can react with biological macromolecules, leading to irritation and potential tissue damage.
-
Harmful if Swallowed: Based on related compounds, ingestion may be harmful.
-
Potential for Lachrymation: Similar to other benzyl chlorides, this compound may be a lachrymator, causing irritation and tearing of the eyes.
-
Environmental Hazards: While specific data is lacking, chloroaromatic compounds can be persistent in the environment and may exhibit toxicity to aquatic life.
Toxicological Mechanisms:
The toxicity of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is likely driven by the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions with various biological molecules, including proteins and DNA. This alkylating activity can disrupt cellular function and lead to cytotoxicity.
Carcinogenicity:
There is no specific data on the carcinogenicity of this compound. However, it is important to note that some chloromethylated aromatic compounds are considered to be potential carcinogens due to their alkylating properties.[4] Therefore, it is prudent to handle this compound with appropriate precautions to minimize exposure.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene to minimize the risk of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or neoprene gloves, inspected before use. | To prevent skin contact. Double gloving may be appropriate for larger quantities.[5] |
| Eye Protection | ANSI-approved safety goggles or a face shield. | To protect eyes from splashes and vapors. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |
Engineering Controls
-
Chemical Fume Hood: All handling of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene should be conducted in a properly functioning chemical fume hood to control airborne concentrations.
-
Safety Shower and Eyewash Station: These should be readily accessible in the event of accidental exposure.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is critical.
Exposure Response Workflow
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- 5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activity of Diaryl Sulfide Compounds
Introduction
Diaryl sulfides, a class of organosulfur compounds characterized by a sulfur atom connected to two aryl groups, represent a significant and expanding area of research in medicinal chemistry and drug development. These scaffolds are present in a variety of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities.[1][2] Their therapeutic potential spans multiple domains, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][2] This guide provides a comprehensive technical overview of the primary biological activities of diaryl sulfide compounds, delving into their mechanisms of action, key experimental validation protocols, and the causal logic behind their therapeutic effects. The content herein is curated for researchers, scientists, and drug development professionals seeking to understand and harness the pharmacological potential of this versatile chemical class.
I. Anticancer Activity of Diaryl Sulfide Compounds
The anticancer properties of diaryl sulfides are one of the most extensively studied aspects of their biological profile. A notable example is diallyl disulfide (DADS), an organosulfur compound derived from garlic, which has shown efficacy against various cancer cell lines, including gastric, breast, and colon cancer.[3] The anticancer mechanisms of diaryl sulfides are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and invasion.[3][4]
A. Core Mechanisms of Anticancer Action
The anticancer effects of diaryl sulfides are not attributable to a single pathway but rather a synergistic interplay of several mechanisms:
-
Induction of Apoptosis: Diaryl sulfides can trigger programmed cell death in cancer cells. For instance, diallyl trisulfide (DATS) has been shown to induce apoptosis in osteosarcoma cells by downregulating the PI3K/Akt pathway, a critical signaling cascade for cell survival.[5] This is often mediated by the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. DADS, for example, can induce G2/M phase arrest in human gastric cancer cells.[3] This effect is often associated with the increased expression of cell cycle inhibitors like p21WAF1.[3]
-
Inhibition of Angiogenesis and Invasion: Diaryl sulfides can interfere with the formation of new blood vessels (angiogenesis) that tumors need to grow and spread. They can also inhibit the invasion and migration of cancer cells.[4][5] DATS has demonstrated the ability to inhibit cell invasion and migration both in vitro and in vivo.[5]
-
Histone Modification: Some diaryl sulfides can influence epigenetic regulation by affecting histone acetylation. DADS has been observed to increase the acetylation of H3 and H4 histones in gastric cancer cells, which can alter gene expression to suppress tumor growth.[3]
-
Modulation of Carcinogen-Metabolizing Enzymes: Certain diaryl sulfides can modulate the activity of enzymes involved in the detoxification of carcinogens.[4][6] DADS can inhibit cytochrome P450 enzymes, such as CYP2E1, which are involved in the activation of pro-carcinogens.[6][7]
B. Signaling Pathways Implicated in Anticancer Activity
The diverse anticancer effects of diaryl sulfides are orchestrated through the modulation of key signaling pathways.
Caption: Key signaling pathways modulated by diaryl sulfide compounds leading to anticancer effects.
C. Experimental Protocol: In Vitro Anticancer Activity Assessment
A robust method to evaluate the preclinical anticancer activity of diaryl sulfides involves assessing their selective cytotoxicity towards cancer cells over non-malignant cells.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) and selectivity index (SI) of a diaryl sulfide compound.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer).[1]
-
Non-malignant cell line (e.g., MCF-10A for normal breast epithelial cells).[1]
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin).
-
Diaryl sulfide compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed both cancer and non-malignant cells into separate 96-well plates at an appropriate density and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the diaryl sulfide compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug).[10]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for both cell lines.[11]
-
Calculate the Selectivity Index (SI) using the formula: SI = IC50 (non-malignant cells) / IC50 (cancer cells).[9][12] An SI value greater than 1 indicates a selective cytotoxic effect on cancer cells.[12]
-
D. Quantitative Data Summary
| Compound | Cancer Cell Line | IC50 (µM) | Non-malignant Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Diaryl sulfide 25 | MCF-7 | 4.5 | MCF-10A | >10 | >2.2 | [1][2] |
| Diaryl sulfide 19 | MCF-7 | 7.9 | MCF-10A | >10 | >1.26 | [1][2] |
| Diallyl disulfide | HCT-15 | 1.82 (for 72h) | - | - | - | [13] |
II. Antimicrobial Activity of Diaryl Sulfide Compounds
Several diaryl sulfides, particularly those derived from garlic and other Allium species, exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi.[13][14] The number of sulfur atoms in the sulfide chain appears to be directly related to the antimicrobial potency, with tetrasulfides being more active than trisulfides, disulfides, and monosulfides.[13][15]
A. Core Mechanisms of Antimicrobial Action
The primary mechanism by which diaryl sulfides exert their antimicrobial effect is through the disruption of microbial cell membrane integrity.[16] Diallyl sulfide (DAS), for instance, has been shown to compromise the cell membrane of Bacillus cereus, leading to the leakage of intracellular proteins.[16] This membrane-damaging activity is a key factor in their bactericidal action. Additionally, the sulfhydryl groups in these compounds can react with the cysteine residues of microbial enzymes, leading to their inactivation and disruption of essential metabolic processes.[13]
B. Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
The antimicrobial activity of diaryl sulfides can be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17][18]
Objective: To determine the MIC of a diaryl sulfide compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[14]
-
Bacterial growth medium (e.g., Mueller-Hinton broth).
-
Diaryl sulfide compound.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Incubator.
Step-by-Step Methodology (Broth Microdilution Method):
-
Compound Dilution: Prepare a two-fold serial dilution of the diaryl sulfide compound in the broth medium in the wells of a 96-well plate.[18]
-
Inoculation: Add a standardized bacterial inoculum to each well.[18]
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17][19]
C. Quantitative Data Summary
| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| Diallyl disulfide | S. aureus | 15.9 | - | [14] |
| Diallyl disulfide | P. aeruginosa | 21.9 | - | [14] |
| Diallyl disulfide | E. coli | 11.4 | - | [14] |
| Garlic extract | C. albicans | - | 0.8 | [13] |
| Garlic extract | B. subtilis | - | 0.25 | [13] |
| Garlic extract | S. aureus | - | 0.25 | [13] |
| Garlic extract | P. aeruginosa | - | 0.25 | [13] |
III. Anti-inflammatory Activity of Diaryl Sulfide Compounds
Diaryl sulfides have demonstrated potent anti-inflammatory effects, primarily by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[6][20]
A. Core Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Cytokines: Diaryl sulfides can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[20]
-
Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Diaryl sulfides can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory molecules.[7][20]
-
Antioxidant Effects: Many diaryl sulfides possess antioxidant properties.[20] They can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), and reduce levels of oxidative stress markers such as malondialdehyde (MDA).[20] This antioxidant activity contributes to their anti-inflammatory effects by mitigating oxidative stress-induced inflammation.
-
Inhibition of Inflammatory Enzymes: Compounds like diallyl disulfide have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[21]
B. Signaling Pathways in Anti-inflammatory Response
Caption: Anti-inflammatory mechanisms of diaryl sulfide compounds.
C. Experimental Protocol: In Vitro Anti-inflammatory Assay
A common in vitro model to screen for anti-inflammatory properties involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[22]
Objective: To assess the ability of a diaryl sulfide compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (DMEM) with supplements.
-
Lipopolysaccharide (LPS).
-
Diaryl sulfide compound.
-
Griess reagent for NO measurement.
-
96-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Treat the cells with various concentrations of the diaryl sulfide compound for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS but no compound.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The level of NO production is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: Compare the nitrite concentrations in the supernatants of the treated groups with the LPS-stimulated control group to determine the inhibitory effect of the compound on NO production.
IV. Neuroprotective Activity of Diaryl Sulfide Compounds
Emerging evidence suggests that diaryl sulfide compounds may offer neuroprotective benefits, potentially through their antioxidant and anti-inflammatory properties.[6]
A. Core Mechanisms of Neuroprotective Action
The neuroprotective effects of diaryl sulfides are thought to be mediated by:
-
Antioxidant Activity: By enhancing the expression and activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase, these compounds can mitigate oxidative stress in neuronal cells, a key factor in neurodegenerative diseases.[23][24]
-
Anti-inflammatory Effects: As discussed previously, the anti-inflammatory properties of diaryl sulfides, including the inhibition of pro-inflammatory cytokines, can protect neurons from inflammation-mediated damage.
-
Modulation of Thiol-Disulfide Balance: These compounds can influence the balance of reduced and oxidized glutathione in the brain, which is crucial for neuronal health and protection against oxidative damage.[23][24]
-
Anti-amyloidogenic Effects: Some diallyl disulfide derivatives have shown the ability to inhibit Aβ-induced neuronal cell death and exert anti-amyloidogenic effects, which are relevant to Alzheimer's disease.[6]
B. Experimental Protocol: Evaluation of Neuroprotective Effects In Vitro
A common in vitro approach to assess neuroprotection is to use a cell culture model of neurotoxicity.[23][25]
Objective: To evaluate the ability of a diaryl sulfide compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
A neurotoxic agent to induce oxidative stress (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)).
-
Diaryl sulfide compound.
-
Assay for cell viability (e.g., MTT assay).
-
Assays for oxidative stress markers (e.g., ROS production, glutathione levels).
Step-by-Step Methodology:
-
Cell Culture: Culture neuronal cells in appropriate plates or dishes.
-
Pre-treatment: Pre-treat the cells with different concentrations of the diaryl sulfide compound for a specified duration.
-
Induction of Neurotoxicity: Expose the cells to the neurotoxic agent (e.g., H2O2) to induce oxidative stress and cell damage.
-
Incubation: Co-incubate the cells with the compound and the neurotoxin for a defined period.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay to quantify the protective effect of the compound against the neurotoxin-induced cell death.
-
Oxidative Stress Markers: Measure levels of intracellular ROS using fluorescent probes (e.g., DCFH-DA) and assess the levels of reduced and oxidized glutathione to determine the antioxidant effect of the compound.[23][24]
-
-
Data Analysis: Compare the results from the compound-treated groups with the group treated with the neurotoxin alone to determine the neuroprotective efficacy.
C. Experimental Workflow for Neuroprotection Assessment
Caption: A typical in vitro workflow for evaluating the neuroprotective activity of diaryl sulfide compounds.
V. Conclusion and Future Directions
Diaryl sulfide compounds have unequivocally demonstrated a remarkable diversity of biological activities, positioning them as a highly promising scaffold in drug discovery. Their ability to modulate multiple signaling pathways involved in cancer, inflammation, microbial infections, and neurodegeneration underscores their therapeutic potential. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for researchers to explore and validate the efficacy of novel diaryl sulfide derivatives.
Future efforts should focus on synthesizing and screening larger libraries of these compounds to establish more comprehensive structure-activity relationships.[1][2] Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for their translation into clinical applications. The continued investigation of diaryl sulfides holds significant promise for the development of next-generation therapies for a wide range of human diseases.
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Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). ACS Publications. [Link]
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Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). Oxidative Medicine and Cellular Longevity. [Link]
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Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). Journal of Cardiovascular Pharmacology. [Link]
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Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni. (2021). Applied Sciences. [Link]
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The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. (2024). Frontiers in Pharmacology. [Link]
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REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019). Indo American Journal of Pharmaceutical Sciences. [Link]
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Mechanism of antibacterial activity of diallyl sulfide against Bacillus cereus. (2024). PLoS ONE. [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2016). ResearchGate. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2019). Molecules. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
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Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (2016). ResearchGate. [Link]
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An In-Depth Technical Guide to 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, a molecule of significant interest in medicinal chemistry and organic synthesis. While direct literature on this specific compound is sparse, this document outlines a robust and scientifically sound synthetic pathway, details its key chemical characteristics, and explores its potential as a versatile building block in the development of novel therapeutic agents. The core of this guide is a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.
Introduction
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS Number: 13459-60-4) is a diaryl sulfide derivative containing a reactive chloromethyl group.[1] Diaryl sulfides are a class of compounds prevalent in a multitude of pharmaceuticals and biologically active molecules.[2][3] The sulfur linkage provides a unique conformational flexibility and can engage in various non-covalent interactions, making it a valuable scaffold in drug design. Furthermore, the presence of the benzylic chloride moiety offers a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[4] This combination of a stable diaryl sulfide core and a reactive side chain makes 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene a promising intermediate for the synthesis of novel chemical entities with potential therapeutic applications.
Table 1: Physicochemical Properties of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene [1][5]
| Property | Value |
| CAS Number | 13459-60-4 |
| Molecular Formula | C₁₃H₁₀Cl₂S |
| Molecular Weight | 269.19 g/mol |
| Appearance | Likely a solid or oil |
| Hazard | Irritant[1] |
Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene: A Proposed Two-Step Protocol
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Step 1: Synthesis of (2-((4-chlorophenyl)thio)phenyl)methanol
The initial step involves a nucleophilic substitution reaction to form the diaryl sulfide bond. This is a common and effective method for creating such linkages.
Reaction:
2-Chlorobenzyl alcohol + 4-Chlorothiophenol → (2-((4-chlorophenyl)thio)phenyl)methanol
Detailed Experimental Protocol:
-
Reagent Preparation: To a solution of 4-chlorothiophenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a non-nucleophilic base like potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiophenolate salt.
-
Reaction Execution: To the stirred suspension, add 2-chlorobenzyl alcohol (1.0 equivalent) in one portion.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude (2-((4-chlorophenyl)thio)phenyl)methanol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating to accelerate the reaction rate.
-
Base: Potassium carbonate is a mild, inexpensive base that is sufficient to deprotonate the thiophenol without causing unwanted side reactions.
-
Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
Step 2: Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
The final step is the conversion of the benzylic alcohol to the target benzylic chloride. The use of thionyl chloride is a classic and highly effective method for this transformation.[6][7][8][9][10]
Reaction:
(2-((4-chlorophenyl)thio)phenyl)methanol + Thionyl Chloride (SOCl₂) → 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified (2-((4-chlorophenyl)thio)phenyl)methanol (1.0 equivalent) from Step 1 in an inert solvent such as dichloromethane or chloroform.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise. A small amount of a tertiary amine base like pyridine can be added to neutralize the HCl gas produced during the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution. Extract the product with dichloromethane, and wash the organic layer with water and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. The final product, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, can be further purified by column chromatography if necessary. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride is a highly effective reagent for converting alcohols to chlorides, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.[6][7][8][9][10]
-
Solvent: Dichloromethane is a good choice as it is inert to the reaction conditions and readily dissolves the starting material.
-
Temperature: The initial cooling is to control the exothermic reaction between the alcohol and thionyl chloride. The reaction then proceeds efficiently at room temperature.
Chemical Reactivity and Potential Applications in Drug Discovery
The synthetic utility of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene stems from the reactivity of the chloromethyl group. This benzylic halide is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide array of nucleophiles.
Key Reactions
-
Alkylation of Amines: The compound can be used to alkylate primary and secondary amines to introduce the diaryl sulfide moiety into a molecule. This is a common strategy in medicinal chemistry to build libraries of compounds for biological screening.
-
Formation of Ethers: Reaction with alcohols or phenols in the presence of a base will yield the corresponding ethers.
-
Thioether Synthesis: Further reaction with thiols can introduce a second sulfur-containing group.
-
Cyanation: The chloride can be displaced by a cyanide group, which can then be further elaborated into carboxylic acids, amides, or amines.
Caption: Key nucleophilic substitution reactions of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Relevance in Drug Development
The diaryl sulfide structural motif is present in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[5][11] The ability of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene to serve as a precursor to a diverse range of diaryl sulfide derivatives makes it a valuable tool for drug discovery programs.
The introduction of the 2-[(4-chlorophenyl)sulfanyl]benzyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The lipophilicity and conformational preferences imparted by this group can influence cell permeability, metabolic stability, and binding affinity to biological targets.
Conclusion
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a valuable, albeit not extensively documented, synthetic intermediate. This guide has provided a detailed, scientifically-grounded protocol for its synthesis, based on established and reliable chemical transformations. The dual functionality of a stable diaryl sulfide core and a reactive benzylic chloride makes this compound a versatile building block for the synthesis of complex organic molecules. Its potential for application in the development of novel therapeutic agents is significant, and this guide serves as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.
References
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. (2014).
- 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene.
- Process for the preparation of diaryl sulphides and diaryl selenides.
- Process for production of diaryl and di(alkaryl) sulfides.
- Synthetic method for symmetrical diaryl disulfide.
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
- Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
- The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.
- (12)
- Supporting Inform
- Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). ods.org.
- Reaction of Methyl Alcohol with Thionyl Chloride in Solution. wuli.ac.cn.
- A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
- Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
- fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
- Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
- Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
- 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene. PubChem.
- 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
- Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
- Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol.
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH.
- 1-chloro-4-(chloromethyl)benzene. Semantic Scholar.
- Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Nucleophilic substitution of hydrogen in the reaction of 1,2,4-triazine-4-oxides with cyanides. Mendeleev Communications (RSC Publishing).RSC Publishing)*.
Sources
- 1. US5026846A - Process for the preparation of diaryl sulphides and diaryl selenides - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene | C13H10Cl2S | CID 85985213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Beginning Discovery Process
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Defining the Synthesis Strategy
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Constructing a Protocol
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Outlining a Synthesis Plan
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Developing the Guide Structure
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Methodological & Application
synthesis protocol for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
An Application Note for the Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Authored by: Gemini, Senior Application Scientist
Introduction
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a diaryl thioether, a common motif in pharmacologically active compounds, and a reactive benzylic chloride handle. This chloromethyl group serves as a versatile electrophilic site for subsequent derivatization, enabling its use as a key building block for constructing more complex molecular architectures. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from commercially available precursors. The chosen synthetic strategy is robust, proceeding through a copper-catalyzed C-S cross-coupling followed by a selective free-radical benzylic chlorination.
Overall Synthetic Strategy
The synthesis is designed in two primary stages:
-
Ullmann Condensation: Formation of the diaryl thioether backbone by coupling 2-methylthiophenol with 1-chloro-4-iodobenzene. This reaction selectively forms the C-S bond, leveraging the higher reactivity of the carbon-iodine bond over the carbon-chlorine bond in the coupling partner.
-
Benzylic Chlorination: Selective chlorination of the benzylic methyl group of the intermediate using N-Chlorosuccinimide (NCS). This reaction proceeds via a free-radical mechanism, which is highly specific to the benzylic position and avoids unwanted reactions on the aromatic rings.
Caption: Overall synthetic workflow for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Experimental Protocols and Methodologies
PART A: Synthesis of 1-Chloro-4-((2-methylphenyl)thio)benzene (Intermediate)
Scientific Rationale: This step employs a modified Ullmann condensation, a reliable method for the formation of diaryl ethers and thioethers. The use of a copper(I) iodide catalyst is crucial for activating the aryl halide. L-proline is included as a ligand, which has been shown to stabilize the copper catalyst, prevent its agglomeration, and accelerate the rate of reductive elimination, leading to higher yields under milder conditions than traditional Ullmann reactions. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic substrates and the inorganic base (K₂CO₃), which acts as the proton scavenger.
Materials and Equipment:
-
2-Methylthiophenol (1.0 eq)
-
1-Chloro-4-iodobenzene (1.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and filtration
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylthiophenol, 1-chloro-4-iodobenzene, copper(I) iodide, L-proline, and anhydrous potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 95:5 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate as a pale yellow oil or low-melting solid.
PART B: Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (Final Product)
Scientific Rationale: This transformation utilizes a free-radical halogenation specific to the benzylic position. N-Chlorosuccinimide (NCS) is an excellent source of chlorine radicals under these conditions. The reaction is initiated by a radical initiator, benzoyl peroxide (BPO), which decomposes upon heating to form phenyl radicals, which then abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical reacts with NCS to form the desired product and a succinimidyl radical, which propagates the chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness and ability to facilitate radical chain processes.
Materials and Equipment:
-
1-Chloro-4-((2-methylphenyl)thio)benzene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Benzoyl Peroxide (BPO) (0.05 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/light source
Step-by-Step Protocol:
-
Dissolve the intermediate, 1-chloro-4-((2-methylphenyl)thio)benzene, in anhydrous carbon tetrachloride in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere. A bright light source can be used to facilitate initiation.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final product, 1-(chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Quantitative Data and Characterization
| Parameter | Step 1: Ullmann Condensation | Step 2: Benzylic Chlorination |
| Starting Material | 2-Methylthiophenol | 1-Chloro-4-((2-methylphenyl)thio)benzene |
| Molar Ratio (vs SM) | SM:Aryl Halide:CuI:Base = 1:1.05:0.1:2 | SM:NCS:BPO = 1:1.1:0.05 |
| Temperature | 110-120 °C | ~ 77 °C (Reflux) |
| Typical Reaction Time | 12-24 hours | 4-8 hours |
| Expected Yield | 75-85% | 65-75% |
Characterization of Final Product:
-
Appearance: Colorless to pale yellow oil or solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect a characteristic singlet for the benzylic methylene protons (-CH₂Cl) in the range of δ 4.6-4.9 ppm. Aromatic protons will appear in the δ 7.0-7.5 ppm range.
-
¹³C NMR (CDCl₃, 101 MHz): The benzylic carbon (-CH₂Cl) should appear around δ 45-50 ppm. Aromatic carbons will be observed in the δ 125-140 ppm region.
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the product's molecular weight (268.0 g/mol ), with a characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺).
Safety Precautions
-
2-Methylthiophenol: Possesses a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): Is an irritant and moisture-sensitive. Avoid contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic substance. All operations involving CCl₄ must be performed in a certified chemical fume hood. Consider substituting with a less hazardous solvent like benzene or acetonitrile if reaction efficiency is maintained.
-
Benzoyl Peroxide (BPO): Is a strong oxidizing agent and can be explosive when dry or subjected to shock or heat. Use with caution.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
References
This protocol is designed based on established chemical principles. For specific examples of the reaction types, please consult the following authoritative sources:
-
On Ullmann Condensation for C-S Coupling: Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 4(20), 3517–3520*. [Link]
-
On Free-Radical Benzylic Halogenation with NCS: Walling, C., & Rieger, A. L. (1963). Positive Halogen Compounds. II. The Radical-Chain Chlorination of Toluene by N-Chlorosuccinimide. Journal of the American Chemical Society, 85(20), 3129–3134*. [Link]
-
General Principles of Organic Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. A comprehensive resource for understanding the mechanisms behind the described reactions. [Link]
Application Notes & Protocols: The Utility of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene as a Strategic Alkylating Agent in Advanced Synthesis
Introduction and Strategic Overview
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a highly functionalized aromatic compound distinguished by its diaryl sulfide core and a reactive chloromethyl group. This unique structural arrangement positions it as a valuable and potent electrophile for alkylation reactions. The benzylic chloride provides a site for nucleophilic attack, a reaction facilitated by the stability of the potential benzylic carbocation intermediate. Its primary utility is found in the construction of complex molecular architectures, most notably as a pivotal intermediate in the synthesis of pharmaceutical agents.
A prominent application of this reagent is in the synthesis of Vortioxetine, an atypical antidepressant.[1][2][3] The formation of Vortioxetine's core structure hinges on the precise alkylation of a piperazine moiety with 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. This guide provides an in-depth exploration of the reagent's mechanistic underpinnings, detailed protocols for its application, and essential safety considerations for its handling in a research and development setting.
Mechanistic Rationale: The Basis of Reactivity
The efficacy of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene as an alkylating agent stems from the electronic properties of the chloromethyl group attached to a benzene ring. The reaction proceeds via a nucleophilic substitution pathway (SN), where a nucleophile (Nu:⁻) displaces the chloride leaving group.
The mechanism can exhibit characteristics of both SN1 and SN2 pathways, depending on the reaction conditions and the nature of the nucleophile.
-
SN2 Pathway: A strong, unhindered nucleophile will favor a direct, concerted attack on the electrophilic methylene carbon, displacing the chloride ion in a single step.
-
SN1 Pathway: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through a carbocation intermediate. The chloride ion first dissociates, forming a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile.
The stability of the benzylic carbocation is a key driver of the reagent's reactivity, making it an effective alkylating agent even with moderately strong nucleophiles like secondary amines. This is a foundational concept in Friedel-Crafts type reactions, where a carbocationic species acts as the electrophile.[4][5][6][7][8]
Application Protocol: Synthesis of Vortioxetine
This protocol details the N-alkylation of piperazine with 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. This reaction is a critical step in several patented synthetic routes to Vortioxetine.[3][9]
Materials and Equipment
-
Reagents:
-
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS: 13459-60-4)
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous piperazine (1.2 equivalents) and a suitable base such as powdered potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to create a stirrable suspension. The reaction volume should be approximately 10-15 mL per mmol of the limiting reagent.
-
Reagent Addition: Dissolve 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (1.0 equivalent) in a minimal amount of anhydrous ACN and add it dropwise to the stirred piperazine suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for ACN) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting chloromethyl compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution to remove any acidic impurities and excess piperazine.
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.[10]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to afford the pure 1-[2-((4-chlorophenyl)thio)phenyl]piperazine (Vortioxetine free base).
-
Quantitative Data & Optimization
The yield and purity of the alkylation product are highly dependent on the reaction parameters. The choice of base and solvent is critical for optimizing the reaction outcome.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ (inorganic) | Triethylamine (organic) | NaH (strong, non-nuc.) | K₂CO₃ is often preferred for its ease of removal and cost-effectiveness. TEA can form salts that may complicate purification. NaH requires strictly anhydrous conditions. |
| Solvent | Acetonitrile (ACN) | DMF | THF | ACN and DMF are polar aprotic solvents that are excellent for SN2 reactions. DMF's higher boiling point may accelerate the reaction but can be harder to remove. |
| Temperature | Room Temp | 60 °C | Reflux (~82°C) | Increased temperature generally accelerates the reaction rate, leading to shorter reaction times. Reflux is common to ensure completion. |
| Typical Yield | 75-85% | 80-90% | 65-75% | Yields are generally good, but optimization of base and solvent is key.[9] |
| Purity (Post-Chroma.) | >98% | >98% | >98% | Column chromatography is typically effective for achieving high purity. |
Note: The data presented is illustrative and based on general principles of organic synthesis. Actual results may vary.
Safety and Handling (EHS)
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a hazardous chemical and must be handled with appropriate precautions.[11]
-
Hazard Identification:
-
Precautionary Measures:
-
Prevention: P260 - Do not breathe dust/fume/gas/mist/vapors/spray. P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.
-
-
First-Aid Procedures:
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[12][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12][13]
-
-
Storage and Disposal:
References
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Pharmaffiliates. (2025). A Guide to the Vortioxetine Synthesis Process. Retrieved from [Link]
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ChemService. (2016). Safety Data Sheet. Retrieved from [Link]
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Kumar, V., et al. (2022). Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. Future Journal of Pharmaceutical Sciences, 8(1), 42. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Wang, F., et al. (2014). Synthesis of Vortioxetine Hydrobromide. Chinese Journal of Pharmaceuticals, 45(4), 301-302. [Link]
- Google Patents. (n.d.). US10836730B2 - Process for preparation and purification of vortioxetine hydrobromide.
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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New Drug Approvals. (n.d.). Vortioxetine. Retrieved from [Link]
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A Level Chemistry. (2020). Aromatic Chemistry- Friedel-Crafts Alkylation (A2 Chemistry). Retrieved from [Link]
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Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
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Application Note: A Multi-Spectroscopic Approach to the Structural Elucidation of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Introduction: The Imperative of Structural Verification
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a molecule of interest, incorporating a reactive chloromethyl group and a diaryl thioether linkage. These functional groups are prevalent in various pharmacologically active compounds and functional materials. Precise characterization is therefore not merely procedural but essential for understanding reactivity, predicting biological activity, and ensuring intellectual property claims.
This application note provides a comprehensive guide to the spectroscopic analysis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. We will delve into the theoretical underpinnings and practical protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond a simple listing of data to explain the causal relationships between the molecular structure and the resulting spectral features, offering a robust framework for researchers.
Analytical Workflow: An Integrated Spectroscopic Strategy
The structural elucidation of a molecule is rarely achieved by a single technique. It is the synergistic integration of multiple spectroscopic methods that provides a self-validating system of analysis. The workflow begins with Mass Spectrometry to determine the molecular weight and elemental composition. Subsequently, IR spectroscopy identifies the functional groups present. Finally, NMR spectroscopy provides the detailed carbon-hydrogen framework, allowing for the definitive assignment of the structure.
Caption: Integrated workflow for spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the initial and indispensable step, providing the molecular weight of the analyte. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which serve as a clear diagnostic signature.[1]
Predicted Mass Spectrum
Upon electron ionization (EI), the molecule will produce a molecular ion (M⁺•) peak cluster. Given the presence of two chlorine atoms, we expect to see a characteristic pattern at m/z 284 (M⁺•), 286 (M+2)⁺•, and 288 (M+4)⁺•. The relative intensities of these peaks can be predicted based on the natural abundance of the chlorine isotopes and will be approximately 9:6:1.
Fragmentation is expected to occur at the weakest bonds, primarily through benzylic cleavage and cleavage adjacent to the sulfur atom.
Caption: Proposed major fragmentation pathways in EI-MS.
Table 1: Predicted Key Fragments in Mass Spectrum
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 284 / 286 / 288 | [C₁₃H₁₀³⁵Cl₂S]⁺• / [C₁₃H₁₀³⁵Cl³⁷ClS]⁺• / [C₁₃H₁₀³⁷Cl₂S]⁺• | Molecular Ion (M⁺•) cluster, showing the characteristic pattern for two chlorine atoms. |
| 249 / 251 | [C₁₃H₁₀ClS]⁺ | Loss of a chlorine radical (•Cl) from the chloromethyl group or aromatic ring. |
| 235 / 237 | [C₁₂H₈ClS]⁺ | Loss of the •CH₂Cl radical via benzylic cleavage, a highly favored pathway.[1] |
| 125 / 127 | [C₇H₆Cl]⁺ | Chlorotropylium ion, formed by cleavage of the C-S bond and rearrangement. |
| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation resulting from cleavage of the C-S bond. |
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion cluster and compare the observed fragmentation pattern with the predicted pathways.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides a rapid and non-destructive method to identify the functional groups within a molecule.[2] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Predicted IR Spectrum
For 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, we anticipate characteristic peaks for the aromatic rings, the C-S thioether linkage, the aliphatic C-H bonds of the chloromethyl group, and the C-Cl bond.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds on the benzene rings.[3] |
| 2960-2950 | Asymmetric CH₂ Stretch | Medium to Weak | Aliphatic C-H stretching from the -CH₂Cl group.[2] |
| 2870-2860 | Symmetric CH₂ Stretch | Medium to Weak | Aliphatic C-H stretching from the -CH₂Cl group. |
| 1580 & 1475 | Aromatic C=C Stretch | Medium to Strong | Skeletal vibrations of the two benzene rings. |
| 1250-1200 | CH₂ Wag | Medium | Bending vibration of the chloromethyl group. |
| 1100-1000 | Aromatic C-S Stretch | Medium | Stretching of the aryl thioether bond. |
| 850-810 | C-H Out-of-plane bend | Strong | Characteristic of 1,4-disubstituted (para) benzene ring. |
| 800-750 | C-H Out-of-plane bend | Strong | Characteristic of 1,2-disubstituted (ortho) benzene ring. |
| 750-650 | C-Cl Stretch | Strong | Stretching vibration of the alkyl chloride bond.[4] |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[5]
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The final spectrum is automatically generated by ratioing the sample spectrum against the background. Correlate the observed absorption bands with the predicted frequencies to confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C spectra, the complete structure can be pieced together.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show signals in the aromatic region and a distinct singlet for the chloromethyl protons. The aromatic region will be complex due to the overlapping signals of the two substituted benzene rings.
-
Aromatic Protons (δ 7.0-7.6 ppm): We expect a total of 8 protons in this region. The 1,4-disubstituted (para) ring will likely show a pair of doublets (an AA'BB' system) due to symmetry. The 1,2-disubstituted (ortho) ring will display a more complex multiplet pattern. Protons ortho to the sulfur atom will be influenced by its electronic properties.[6]
-
Chloromethyl Protons (-CH₂Cl, δ ~4.6-4.8 ppm): This will appear as a sharp singlet, integrating to 2 protons. The strong deshielding effect of the adjacent chlorine atom and the benzene ring shifts this signal significantly downfield compared to a typical alkyl proton.[7]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to symmetry in the 4-chlorophenyl ring, it will exhibit 4 signals, while the 1,2-disubstituted ring will show 6 signals. The chloromethyl carbon will also be present.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale for Chemical Shift |
| -CH₂Cl | ~4.7 (s, 2H) | ~45.0 | Highly deshielded by the electronegative Cl atom and adjacent aromatic ring. |
| Aromatic C-H | 7.0 - 7.6 (m, 8H) | 127.0 - 138.0 | Protons and carbons are in the typical aromatic region. Specific shifts are influenced by the electron-donating sulfur and electron-withdrawing chlorine substituents.[8] |
| Quaternary C-S | - | ~135.0 - 140.0 | Carbons directly attached to the sulfur atom. |
| Quaternary C-Cl | - | ~133.0 | Carbon on the para-substituted ring attached to chlorine. |
| Quaternary C-CH₂Cl | - | ~136.0 | Carbon on the ortho-substituted ring attached to the chloromethyl group. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 (due to lower natural abundance and sensitivity of ¹³C).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra. For more detailed analysis, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively assign proton and carbon signals.
Conclusion: A Self-Validating Analytical Framework
The structural elucidation of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is confidently achieved through the integrated application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and elemental formula, with the distinct isotopic pattern of two chlorine atoms providing a powerful diagnostic check. IR spectroscopy validates the presence of the key functional moieties: aromatic rings, a thioether linkage, and a chloromethyl group. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the substitution patterns on both aromatic rings and the position of the chloromethyl group. This multi-technique approach ensures a high degree of confidence in the assigned structure, forming a crucial foundation for any further research or development involving this compound.
References
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Supporting Information for Ligand-free Pd Catalysed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
The Pharma Innovation Journal. (2021). Characterization and identification of elemental sulphur, iron pyrite, mineral gypsum, Phospho gypsum and marine gypsum by using ATR-FTIR. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
MDPI. (2023). Design of a Recyclable Photoresponsive Adsorbent via Green Synthesis of Ag Nanoparticles in Porous Aromatic Frameworks for Low-Energy Desulfurization. Retrieved from [Link]
-
Request PDF. (2025). Interactions of Arenes and Thioethers Resulting in Facilitated Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2018). Accessories and Techniques for FT-IR Sample Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Chromatographic Purification of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No. 13459-60-4), a diaryl sulfide derivative of significant interest in pharmaceutical and chemical research. This document outlines a robust flash chromatographic method, developed from foundational chromatographic principles and validated through analogous separations of structurally related molecules. It offers an in-depth exploration of method development, a step-by-step purification protocol, and essential troubleshooting guidance. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Introduction: The Rationale for High-Purity Diaryl Sulfides
Diaryl sulfides are a class of organosulfur compounds that form the structural core of numerous biologically active molecules and functional materials. The specific compound, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, possesses reactive functional groups that make it a valuable intermediate in organic synthesis. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps. Therefore, a reliable and efficient purification method is critical to ensure the integrity of the final products.
Flash chromatography is the technique of choice for the purification of moderately nonpolar to polar organic compounds and is particularly well-suited for intermediates like 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.[1] Its advantages include speed, efficiency, and scalability, making it an indispensable tool in both academic and industrial research settings.
Physicochemical Properties of the Target Compound
A thorough understanding of the physicochemical properties of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 13459-60-4 | [2] |
| Molecular Formula | C₁₃H₁₀Cl₂S | [2] |
| Molecular Weight | 269.19 g/mol | [2] |
| Appearance | Not explicitly stated, but related diaryl sulfides are often oils or solids. | General Knowledge |
| Polarity | Moderately nonpolar | Inferred from structure |
| Hazard | Irritant | [2] |
The presence of two aromatic rings and a sulfide linkage contributes to the compound's nonpolar character, while the chloromethyl group introduces a slight degree of polarity. This moderately nonpolar nature makes it an ideal candidate for normal-phase chromatography.
Method Development and Optimization: A First-Principles Approach
Given the absence of a specific published protocol for this compound, a method was developed based on the chromatographic behavior of analogous diaryl sulfides and fundamental principles of chromatography.[3][4]
Choice of Chromatographic Mode: Normal-Phase Adsorption
Normal-phase chromatography, which utilizes a polar stationary phase and a nonpolar mobile phase, is the logical choice for the purification of moderately nonpolar compounds like 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. In this mode, more polar impurities will be strongly retained by the stationary phase, while the less polar target compound will elute more quickly.
Stationary Phase Selection: Silica Gel
Silica gel (SiO₂) is the most widely used stationary phase for flash chromatography due to its high resolving power, versatility, and cost-effectiveness.[5] For this application, a standard flash-grade silica gel with a particle size of 40-63 µm is recommended to achieve a balance between resolution and flow rate.[6]
Mobile Phase Selection and Optimization via Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase is crucial for achieving good separation. A solvent system composed of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is a common starting point for compounds of this polarity.[7]
Thin-Layer Chromatography (TLC) is an invaluable tool for rapidly scouting and optimizing the mobile phase. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[8] This Rƒ range typically translates well to flash column chromatography, ensuring that the compound elutes neither too quickly (with the solvent front) nor too slowly (requiring excessive solvent).
TLC Scouting Protocol:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm). The aromatic rings in the target compound and likely impurities should be UV-active.
-
Select the solvent system that provides the desired Rƒ for the product spot and the best separation from impurities.
For diaryl sulfides, a mobile phase of 10-30% ethyl acetate in hexane is often a good starting point.[4]
Detailed Step-by-Step Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. The scale can be adjusted as needed by proportionally changing the column size, silica gel amount, and solvent volumes.
Materials and Equipment
-
Crude 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
-
Flash-grade silica gel (40-63 µm)[6]
-
Glass chromatography column (e.g., 40 mm diameter)
-
Cotton or glass wool
-
Sand (washed and dried)
-
TLC plates (silica gel coated with F254 indicator)
-
Developing chambers
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Workflow Diagram
Sources
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Developing Biochemical and Cellular Assays for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene: A Guide to Characterizing Covalent Activity
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust assay cascade for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. Given its chemical structure, this compound is predicted to function as an electrophilic agent that can covalently modify protein targets. Standard assay formats designed for reversible inhibitors are therefore insufficient. We present an integrated strategy that progresses from initial reactivity profiling and unbiased target identification to detailed biochemical characterization and confirmation of cellular activity. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal approaches to build a compelling and accurate profile of the compound's mechanism of action.
Introduction: The Rationale for a Covalent-Specific Assay Strategy
The compound 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene belongs to a class of molecules known as reactive electrophiles. The key to its predicted biological activity lies in the chloromethyl group (-CH₂Cl) attached to a benzene ring. This functional group acts as a "warhead," capable of reacting with nucleophilic amino acid residues within proteins to form a stable, covalent bond. This process, known as protein alkylation, can irreversibly alter the protein's structure and function.[1][2]
The most common nucleophilic targets in a biological system are the thiol group of cysteine residues, the imidazole ring of histidine, and the amino group of lysine. Cysteine, in particular, is a frequent target for such electrophiles due to the high nucleophilicity of its thiolate anion form.[2]
Because of this covalent mechanism, assay development requires a specialized approach. Unlike reversible inhibitors, which reach a rapid equilibrium with their target, the interaction of a covalent modifier is often time-dependent and irreversible.[3][4] Therefore, the primary goal of this guide is to provide the methodologies to:
-
Confirm the compound's reactivity with biological nucleophiles.
-
Identify its specific protein targets in a complex biological system.
-
Quantify the kinetics of the covalent interaction.
-
Verify target engagement and assess the phenotypic consequences in a cellular context.
Caption: Predicted mechanism of protein alkylation by the subject compound.
A Tiered Approach to Assay Development
We propose a multi-tiered experimental workflow. This strategy ensures that resources are used efficiently, starting with broad, high-throughput methods and progressing to more complex, low-throughput validation assays for confirmed hits. This tiered approach provides multiple, independent lines of evidence to build a robust understanding of the compound's activity.
Sources
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- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene in Novel Heterocycle Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene as a key precursor for the synthesis of novel heterocyclic compounds. We will delve into the strategic application of this versatile building block, focusing on the construction of the thioxanthene scaffold, a core structure in various biologically active molecules. This document will provide detailed experimental protocols, mechanistic insights, and characterization data to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a bifunctional molecule primed for intramolecular cyclization reactions. The presence of a reactive chloromethyl group, a potent electrophile, and a nucleophilic diaryl sulfide moiety within the same molecule allows for the efficient construction of fused heterocyclic systems. This strategic arrangement makes it an ideal precursor for the synthesis of thioxanthenes and related sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Thioxanthene Derivatives
The most prominent application of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is in the synthesis of thioxanthene derivatives via an intramolecular Friedel-Crafts alkylation.[1][2][3] This reaction proceeds through the formation of a benzylic carbocation intermediate, which is then attacked by the electron-rich aromatic ring of the (4-chlorophenyl)sulfanyl group to form the central thioxanthene ring system.
Mechanism of Intramolecular Friedel-Crafts Alkylation
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a strong protic acid.[3] The Lewis acid coordinates to the chlorine atom of the chloromethyl group, facilitating its departure and the formation of a resonance-stabilized benzylic carbocation. This electrophilic center is then intramolecularly attacked by the ortho-position of the 4-chlorophenyl ring, leading to the formation of a new carbon-carbon bond and the closure of the six-membered ring. Subsequent deprotonation restores aromaticity, yielding the thioxanthene product.
Application Note 1: Synthesis of 2-Chlorothioxanthene
This protocol details the synthesis of 2-chlorothioxanthene through the intramolecular Friedel-Crafts cyclization of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Experimental Protocol
Materials:
-
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chlorothioxanthene.
Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Physical State | White to off-white solid |
| Melting Point | Varies depending on purity |
Characterization of 2-Chlorothioxanthene
The structure of the synthesized 2-chlorothioxanthene can be confirmed by standard spectroscopic methods. The expected product can be further oxidized to the more stable 2-chlorothioxanthone for easier characterization.
Spectroscopic Data for the Oxidized Product, 2-Chlorothioxanthone: [4][5]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.55 (d, J=8.4 Hz, 1H), 8.52 (d, J=2.0 Hz, 1H), 7.59 (dd, J=8.4, 2.0 Hz, 1H), 7.51 (m, 2H), 7.46 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 181.2, 138.9, 137.9, 134.9, 132.8, 131.9, 130.3, 129.8, 129.2, 128.8, 127.5, 126.9, 126.3.
-
Mass Spectrum (EI): m/z 246 (M⁺), 218, 248.[4]
Workflow Diagram
Caption: Synthetic workflow for the preparation of 2-chlorothioxanthene.
Protocol 2: Preparation of the Starting Material: 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
A reliable synthesis of the starting material is crucial for its application. This protocol outlines a two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]toluene
Procedure:
-
To a solution of 2-chlorotoluene (1.0 eq) and 4-chlorothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-[(4-chlorophenyl)sulfanyl]toluene.
Step 2: Chloromethylation of 2-[(4-Chlorophenyl)sulfanyl]toluene
Procedure:
-
To a solution of 2-[(4-chlorophenyl)sulfanyl]toluene (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), add paraformaldehyde (1.2 eq).
-
Saturate the solution with hydrogen chloride gas at 0 °C and then stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, which can be purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Two-step synthesis of the starting material.
Conclusion and Future Perspectives
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene serves as a valuable and efficient precursor for the synthesis of thioxanthene derivatives through a robust intramolecular Friedel-Crafts alkylation. The protocols provided herein offer a clear and reproducible guide for researchers in the field. The resulting thioxanthene scaffold can be further functionalized to generate a library of novel compounds for screening in drug discovery programs. While the synthesis of dibenzothiazepines from this specific precursor is not as direct, the exploration of alternative cyclization strategies could open new avenues for its application in the synthesis of other important heterocyclic systems.
References
-
PubChem. 2-Chlorothioxanthone. National Center for Biotechnology Information. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
Sources
Application Notes and Protocols for the Research Chemical 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: As of early 2026, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a novel research chemical with limited specific data in peer-reviewed literature. The following application notes and protocols are constructed based on established principles of organic chemistry and medicinal chemistry, drawing parallels from structurally related compounds. These are intended as a scientifically-grounded guide for exploratory research and should be adapted and validated by qualified personnel.
Introduction: A Bifunctional Scaffold for Chemical Biology and Drug Discovery
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (herein referred to as CMCSB ) is a unique bifunctional molecule possessing two key reactive sites: a benzylic chloride (chloromethyl group) and a diaryl sulfide moiety. This architecture makes it a versatile building block for the synthesis of more complex molecules and a potential probe for investigating biological systems.
-
The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution, making it an excellent handle for introducing a variety of functional groups or for covalent modification of biological targets.[1][2]
-
The diaryl sulfide core is a common motif in many biologically active compounds, exhibiting a range of activities including anticancer and antimicrobial effects.[3][4][5] This structural element can be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, to modulate its electronic and steric properties.
This document provides a detailed guide on the potential research applications of CMCSB, complete with hypothetical, yet plausible, experimental protocols.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of CMCSB is presented in the table below.
| Property | Value | Source |
| CAS Number | 13459-60-4 | Matrix Scientific |
| Molecular Formula | C₁₃H₁₀Cl₂S | PubChem |
| Molecular Weight | 269.19 g/mol | Matrix Scientific |
| Appearance | (Predicted) White to off-white solid | N/A |
| Hazard Statement | Irritant | Matrix Scientific |
Handling and Storage: CMCSB should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and nucleophiles.
Potential Research Applications
Based on its structural features, CMCSB can be envisioned as a valuable tool in several areas of chemical research:
-
Synthesis of Novel Heterocyclic Compounds: The chloromethyl group can be used to construct fused ring systems, which are prevalent in many pharmaceuticals.
-
Development of Covalent Probes and Inhibitors: The reactivity of the benzylic chloride can be harnessed to design targeted covalent inhibitors for specific enzymes or receptors.
-
Scaffold for Medicinal Chemistry Campaigns: The diaryl sulfide core can be elaborated with various substituents to explore structure-activity relationships (SAR) for different biological targets.
-
Synthesis of Bioactive Sulfoxides and Sulfones: Oxidation of the sulfide to the corresponding sulfoxide or sulfone can lead to new compounds with potentially altered or enhanced biological activities.
Experimental Protocols
The following protocols are designed to be starting points for the exploration of CMCSB's reactivity and potential applications.
Protocol 1: Nucleophilic Substitution of the Chloromethyl Group
This protocol describes a general procedure for the reaction of CMCSB with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol.
Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions of CMCSB.
Materials:
-
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CMCSB)
-
Nucleophile (e.g., benzylamine, thiophenol, or phenol)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Base (e.g., potassium carbonate, triethylamine, or sodium hydride, if necessary)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CMCSB (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: If the nucleophile is an alcohol or thiol, add a suitable base (e.g., sodium hydride, 1.1 eq) and stir for 15-30 minutes at 0 °C to generate the corresponding alkoxide or thiolate. If the nucleophile is an amine, a non-nucleophilic base like triethylamine (1.5 eq) can be added.
-
Addition of Nucleophile: Add the nucleophile (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Oxidation of the Diaryl Sulfide to a Sulfoxide
This protocol outlines the selective oxidation of the sulfide in CMCSB to a sulfoxide using hydrogen peroxide in acetic acid, a "green" and efficient method.[6]
Workflow for Sulfide Oxidation
Caption: General workflow for the oxidation of CMCSB to its corresponding sulfoxide.
Materials:
-
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CMCSB)
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
4 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
TLC plates
Procedure:
-
Reaction Setup: Dissolve CMCSB (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Addition of Oxidant: Slowly add hydrogen peroxide (30% solution, 1.1-1.5 eq) to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of a Fused Thiophene Derivative via Intramolecular Cyclization
This hypothetical protocol explores the use of CMCSB to synthesize a tricyclic thiophene derivative, a scaffold of interest in medicinal chemistry. This would involve a two-step process: nucleophilic substitution with a thiol followed by an intramolecular cyclization.
Hypothetical Synthetic Pathway
Caption: Proposed two-step synthesis of a fused thiophene derivative from CMCSB.
Step 1: Synthesis of the Intermediate Thioether
Follow Protocol 1 using 2-mercaptobenzimidazole as the nucleophile.
Step 2: Intramolecular Cyclization
Materials:
-
Intermediate thioether from Step 1
-
Polyphosphoric acid (PPA) or a similar dehydrating acid catalyst
-
Inert solvent (e.g., toluene or xylene)
-
Sodium bicarbonate solution
-
Organic solvent for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the intermediate thioether in an inert solvent.
-
Addition of Catalyst: Add polyphosphoric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene represents a promising, yet underexplored, research chemical. Its bifunctional nature provides a platform for the synthesis of a diverse range of novel compounds. The protocols outlined in this document, based on established chemical principles, offer a roadmap for researchers to begin to unlock the potential of this versatile molecule in chemical biology and drug discovery. It is imperative that all experimental work is conducted with appropriate safety precautions and that all results are rigorously characterized and validated.
References
-
The Journal of Organic Chemistry. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. [Link]
-
ResearchGate. Valuable biological and bioactive molecules with diaryl or heteroaryl sulfide structure. [Link]
-
National Center for Biotechnology Information. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. [Link]
-
Science of Synthesis. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]
-
Filo. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio... [Link]
-
MDPI. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. [Link]
-
WordPress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
-
ResearchGate. Biological molecules and drugs containing diaryl sulfide structures. [Link]
-
National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No. 13459-60-4)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring a robust and reproducible synthesis.
The target molecule, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Ticarcillin[2]. Its efficient preparation is therefore of significant interest. The primary synthetic route involves a nucleophilic substitution reaction, a variation of the classic Williamson ether synthesis, adapted for thioether formation[3][4][5]. This involves the S-alkylation of 4-chlorothiophenol with 1-chloro-2-(chloromethyl)benzene.
I. Reaction Mechanism and Core Principles
The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is fundamentally a nucleophilic substitution (SN2) reaction.[3] The thiolate anion, generated from 4-chlorothiophenol in the presence of a base, acts as a potent nucleophile. This nucleophile attacks the electrophilic benzylic carbon of 1-chloro-2-(chloromethyl)benzene, displacing a chloride ion and forming the desired thioether bond.
Visualizing the Reaction Pathway
Caption: SN2 mechanism for thioether synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am observing very low to no yield of the desired product. What are the likely causes and how can I resolve this?
Answer: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Poor Quality of 4-Chlorothiophenol | Thiols are susceptible to oxidation to disulfides, especially when exposed to air.[6][7] The disulfide is not nucleophilic and will not participate in the SN2 reaction. | Use freshly opened or purified 4-chlorothiophenol. If oxidation is suspected, the disulfide can be reduced back to the thiol in situ or prior to the reaction. |
| Ineffective Base | The pKa of thiophenol is approximately 6.6. A sufficiently strong base is required to generate the thiolate anion in a high enough concentration to drive the reaction forward. An inappropriate or weak base will result in a low concentration of the active nucleophile. | Ensure the base is strong enough to deprotonate the thiol. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). Ensure the base is not old or hydrated, which would reduce its effectiveness. |
| Deactivated Electrophile | The electrophile, 1-chloro-2-(chloromethyl)benzene, can degrade, particularly if it is old or has been improperly stored. Hydrolysis of the benzylic chloride is a potential side reaction. | Use a high-purity, fresh batch of the electrophile. Confirm its identity and purity via techniques like NMR or GC-MS before use. |
| Inappropriate Solvent | The choice of solvent is critical for an SN2 reaction. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[8] | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone. These solvents solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.[9] |
| Reaction Temperature Too Low | While SN2 reactions are often exothermic, an initial activation energy barrier must be overcome. Insufficient temperature can lead to a very slow reaction rate. | Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating and potential side reactions. |
Troubleshooting Workflow: Low Yield
Caption: Step-by-step troubleshooting for low yield.
FAQ 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are these side products and how can I minimize them?
Answer: Side product formation is a common challenge. The most likely impurities are the disulfide of 4-chlorothiophenol and products arising from reaction at the other chloro-substituted position of the electrophile.
Common Side Products and Mitigation Strategies:
-
Bis(4-chlorophenyl) Disulfide:
-
Cause: Oxidation of the 4-chlorothiophenolate anion by atmospheric oxygen.[6] This is often catalyzed by trace metal impurities.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
-
-
-
Over-alkylation or Isomeric Products:
-
Cause: While the benzylic chloride is significantly more reactive than the aryl chloride, under harsh conditions (e.g., very high temperatures), nucleophilic aromatic substitution (SNAr) could potentially occur, though it is less likely. A more probable side reaction is the formation of a dimer where a second molecule of thiolate reacts with the product.
-
Prevention:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-chlorothiophenol to ensure the electrophile is fully consumed, but avoid a large excess which could promote further reaction.
-
Temperature Control: Avoid excessive heating. Monitor the reaction by TLC and stop heating once the starting electrophile is consumed.
-
-
FAQ 3: Can I Use Phase-Transfer Catalysis for this Synthesis?
Question: I've heard that phase-transfer catalysis can improve thioether synthesis. Is it applicable here and what are the benefits?
Answer: Yes, phase-transfer catalysis (PTC) is an excellent technique for this type of reaction and is highly recommended.[10][11][12]
-
How it Works: In a PTC system, the reaction is run in a biphasic solvent system, typically an aqueous layer containing the base and the thiolate, and an organic layer (like dichloromethane or toluene) containing the electrophile. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the thiolate anion from the aqueous phase to the organic phase where it can react with the electrophile.[13]
-
Key Advantages:
-
Milder Conditions: PTC often allows the reaction to proceed at lower temperatures and with milder bases (e.g., aqueous NaOH).[12]
-
Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate is significantly enhanced.[10]
-
Simplified Workup: The catalyst is used in small amounts and the separation of aqueous and organic layers is straightforward.
-
III. Optimized Experimental Protocol
This protocol incorporates best practices and troubleshooting insights for a high-yield synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene using phase-transfer catalysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Chloro-2-(chloromethyl)benzene | 161.03 | 10.0 g | 0.062 | 1.0 |
| 4-Chlorothiophenol | 144.62 | 9.8 g | 0.068 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.1 g | 0.078 | 1.25 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 2.0 g | 0.0062 | 0.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophenol (9.8 g), sodium hydroxide (3.1 g), and deionized water (100 mL). Stir the mixture at room temperature for 20 minutes until the thiol and base have fully dissolved, forming the sodium 4-chlorothiophenolate solution.
-
Reaction Setup: To this solution, add tetrabutylammonium bromide (2.0 g). In a separate beaker, dissolve 1-chloro-2-(chloromethyl)benzene (10.0 g) in dichloromethane (100 mL).
-
Initiation: Add the dichloromethane solution of the electrophile to the aqueous mixture in the reaction flask.
-
Reaction: Heat the biphasic mixture to a gentle reflux (approx. 40 °C for DCM) with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the action of the phase-transfer catalyst.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure product.
IV. References
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications. [Link]
-
Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. ResearchGate. [Link]
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Taylor & Francis Online. [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Ticarcillin. Wikipedia. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
Sources
- 1. 13459-60-4 Cas No. | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene | Matrix Scientific [matrixscientific.com]
- 2. Ticarcillin - Wikipedia [en.wikipedia.org]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our focus is on providing practical, mechanistically-grounded solutions to optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The primary route discussed involves the chloromethylation of the precursor, 2-((4-chlorophenyl)thio)benzyl alcohol, a reaction known for its potential to generate significant impurities if not properly controlled.
Q1: I'm observing a significant, high-molecular-weight impurity that is difficult to separate from my desired product. What is it, and how can I prevent its formation?
A1: This is the most frequently encountered issue and is almost certainly due to the formation of a diarylmethane byproduct.
Causality & Mechanism: The chloromethylation of an aromatic ring is a classic electrophilic aromatic substitution. However, the product, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, is itself reactive. The newly introduced chloromethyl group is an electrophile that can be activated by the Lewis acid catalyst. This activated product can then react with another molecule of the electron-rich starting material (or another product molecule) in a subsequent Friedel-Crafts alkylation. This unwanted secondary reaction reduces the yield of the desired product and introduces a challenging impurity to remove.[1]
The mechanism proceeds as follows:
-
Activation: The chloromethylated product complexes with the Lewis acid catalyst (e.g., ZnCl₂, AlCl₃), forming a highly reactive carbocation or a carbocation-like species.
-
Electrophilic Attack: A second molecule of the aromatic substrate attacks this electrophile, forming a new carbon-carbon bond.
-
Deprotonation: The resulting intermediate is deprotonated to restore aromaticity, yielding the diarylmethane byproduct.
Caption: Logical workflow of diarylmethane byproduct formation.
Troubleshooting & Prevention Protocol: Controlling the formation of this byproduct is critical for achieving high purity and yield. The key is to suppress the secondary Friedel-Crafts alkylation reaction.[1]
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low reaction temperature, typically between -5°C and 10°C.[2] | Higher temperatures significantly favor the formation of the diarylmethane byproduct.[1] The activation energy for the secondary alkylation is often higher than for the initial chloromethylation. |
| Concentration | Add the chloromethylating agent or the aromatic substrate slowly to the reaction mixture to keep its instantaneous concentration low. | A high concentration of the starting material increases the statistical probability of it acting as a nucleophile in the side reaction.[1] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. | Allowing the reaction to proceed for too long after completion provides more opportunity for the product to react further and form the diarylmethane.[1][2] |
| Catalyst Choice | Use the mildest effective Lewis acid catalyst. While strong catalysts like AlCl₃ are effective, they are also known to aggressively promote diarylmethane formation. Consider ZnCl₂ or even strong Brønsted acids like H₂SO₄ in some cases.[1] | The choice of catalyst directly impacts the rate of both the desired reaction and the unwanted side reaction. |
Q2: My mass spectrometry results show impurities with masses corresponding to M+16 and M+32. What are these species?
A2: These impurities are the sulfoxide (M+16) and sulfone (M+32) derivatives of your target molecule or starting material.
Causality & Mechanism: The sulfide linkage in your molecule is susceptible to oxidation. This can occur if atmospheric oxygen is not excluded, if reagents are contaminated with oxidizing agents, or during an oxidative workup. The sulfur atom is oxidized first to a sulfoxide and can be further oxidized to a sulfone.
Caption: Oxidation pathway of the thioether linkage.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, especially if the reaction requires elevated temperatures.
-
Reagent Purity: Ensure all solvents and reagents are free from peroxide or other oxidizing impurities.
-
Workup Conditions: Avoid using oxidizing agents (e.g., bleach scrubs for odors) during the workup until the desired product has been isolated. If an odorous thiol is used as a precursor, quenching should be done carefully.[3]
-
Purification: If formed, these more polar byproducts can typically be separated from the desired thioether using column chromatography on silica gel.
Q3: My reaction is sluggish, and the primary impurity is unreacted 2-((4-chlorophenyl)thio)benzyl alcohol. How can I drive the reaction to completion?
A3: Incomplete conversion is typically related to reagent stoichiometry, deactivation of the catalyst, or insufficient reaction time/temperature.
Troubleshooting & Prevention Protocol:
-
Reagent Stoichiometry: The chloromethylation reaction often uses paraformaldehyde and hydrogen chloride gas (or a combination of paraformaldehyde and a chlorinating agent like chlorosulfonic acid).[2] Ensure that the paraformaldehyde is of good quality (not overly polymerized) and that a sufficient molar excess is used. If using HCl gas, ensure a steady stream is bubbled through the reaction mixture.
-
Catalyst Activity: The Lewis acid catalyst can be deactivated by water. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The amount of catalyst may need to be optimized; start with catalytic amounts and increase if necessary, while being mindful of promoting side reactions (see Q1).
-
Reaction Parameters: While low temperatures are recommended to prevent diarylmethane formation, a temperature that is too low may stall the reaction. If the reaction is clean but incomplete, consider slowly raising the temperature from 0°C to 10-15°C while carefully monitoring for the appearance of byproducts by TLC or GC.
-
Mixing: Ensure vigorous stirring, especially in heterogeneous mixtures involving paraformaldehyde, to maximize contact between reactants.
Frequently Asked Questions (FAQs)
-
Q: What is the best method to convert the precursor, 2-((4-chlorophenyl)thio)benzyl alcohol, to the final product?
-
A: The most common industrial method is chloromethylation using paraformaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride.[1] An alternative is to use thionyl chloride (SOCl₂). However, when using thionyl chloride with benzyl alcohols, the formation of dibenzyl sulfite esters can be a competing side reaction, especially with electron-donating groups on the aromatic ring.[4] Careful control of stoichiometry and temperature is required.
-
-
Q: Which analytical techniques are most effective for identifying these side products?
-
A: A combination of techniques is ideal:
-
GC-MS or LC-MS: Excellent for identifying the molecular weights of the product and impurities, making it easy to spot diarylmethanes (approx. double the MW of the starting material minus HCl) and oxidized species (M+16, M+32).
-
¹H NMR: Provides structural information. The diarylmethane byproduct will show a characteristic singlet for the methylene bridge (-CH₂-) connecting the two aromatic systems, typically around 4.0-4.5 ppm. The desired product will have a singlet for the chloromethyl group (-CH₂Cl) around 4.5-5.0 ppm.
-
TLC: A quick and effective way to monitor reaction progress. The diarylmethane byproduct is typically less polar than the starting alcohol but may have a similar polarity to the desired product, sometimes making separation visible only with specific solvent systems.
-
-
-
Q: How should I purify the final product?
-
A:
-
Aqueous Workup: First, quench the reaction by pouring it carefully into ice water. This will hydrolyze any remaining reactive chloromethylating species and dissolve the catalyst.
-
Extraction: Extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Washes: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Chromatography/Recrystallization: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be highly effective.[5]
-
-
References
-
New studies in aromatic chloromethylation. Durham E-Theses, Durham University. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem. [Link]
- US Patent 3,465,051A - Chloromethylation of benzene compounds.
-
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene. PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-(4-chlorophenyl_sulfanylmethyl_benzene]([Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
((Chloromethyl)sulphonyl)benzene. PubChem, National Center for Biotechnology Information. [Link]
-
1-chloro-4-(chloromethyl)benzene. Semantic Scholar. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. The Royal Society of Chemistry. [Link]
-
Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
- US Patent 5,728,897A - Process for the preparation of benzyl alcohol.
-
Benzylic sulfide synthesis by C-S coupling. Organic Chemistry Portal. [Link]
-
4-Vinylbenzyl chloride. Wikipedia. [Link]
-
What Makes Friedel-Crafts Reactions So Tricky?. YouTube. [Link]
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- US Patent 2,996,541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Introduction
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No. 13459-60-4)[1]. This molecule is a key intermediate in various research and development pipelines. Its synthesis, typically achieved via a nucleophilic substitution reaction between a 4-chlorothiophenolate salt and 1-chloro-2-(chloromethyl)benzene, can present challenges that impact yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from specific troubleshooting issues to broader frequently asked questions, culminating in a robust, optimized protocol. Our goal is to empower you, our fellow researchers, to achieve high-yield, reproducible results by understanding the causality behind each experimental step.
The core of this synthesis is a nucleophilic substitution, where the soft sulfur nucleophile attacks the electrophilic benzylic chloride. The efficiency of this process is highly dependent on successfully bringing these two reactants together under conditions that favor the desired product over potential side reactions.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific, common issues in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes?
Low yield is the most common issue and typically points to one of three areas: poor nucleophile generation, inefficient mixing of reactants (phase separation), or competing side reactions.
-
Inefficient Nucleophile Generation: The 4-chlorothiophenol (pKa ~6.5) must be fully deprotonated to form the much more potent 4-chlorothiophenolate nucleophile. If you are using a weak base (e.g., sodium bicarbonate) or an insufficient molar equivalent of a strong base (e.g., NaOH, KOH), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Use at least 1.1 equivalents of a strong base like NaOH or KOH. Ensure the base fully dissolves in the aqueous phase before adding the phase-transfer catalyst.
-
-
Phase Separation: This is a critical problem. The thiophenolate salt is soluble in an aqueous phase, while the alkyl halide substrate, 1-chloro-2-(chloromethyl)benzene, is soluble in an organic solvent (e.g., toluene, dichloromethane). Without a mechanism to bring them together, the reaction will be extremely slow or will not occur at all. This is a classic scenario requiring phase-transfer catalysis (PTC)[2][3].
-
Solution: Incorporate a phase-transfer catalyst. The catalyst, typically a quaternary ammonium or phosphonium salt (e.g., Tetrabutylammonium Bromide - TBAB, Tetrabutylphosphonium Bromide - TBPB), forms an ion pair with the thiophenolate anion. This lipophilic ion pair can then travel into the organic phase to react with the alkyl halide[2][4].
-
-
Poor Quality Starting Material: The stability of 1-chloro-2-(chloromethyl)benzene can be a concern. If it has been stored improperly or for a long time, it may have oligomerized or hydrolyzed, reducing the amount of active electrophile available for the reaction[5].
-
Solution: Verify the purity of your starting material via NMR or GC-MS before starting the reaction. If necessary, purify it by vacuum distillation, but be aware that chloromethylated compounds can be thermally unstable[5].
-
Question 2: I'm observing a significant amount of a white, insoluble solid that is not my product. What is it and how can I prevent it?
This is very likely the disulfide dimer, 1,2-bis(4-chlorophenyl)disulfide. Thiophenols are notoriously easy to oxidize to their corresponding disulfides, especially under basic conditions in the presence of atmospheric oxygen[6].
Caption: Unwanted oxidative dimerization of the nucleophile.
-
Cause: Oxygen from the air is oxidizing your thiophenolate nucleophile, consuming it before it can react with the alkyl halide. This is a common side reaction in sulfide synthesis[6].
-
Solution:
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: For maximum effect, use solvents that have been degassed by sparging with nitrogen or argon prior to use.
-
Question 3: My TLC analysis shows multiple product spots and purification by column chromatography is difficult. How can I improve selectivity?
The formation of multiple byproducts often relates to impurities in the starting materials or side reactions occurring under the chosen conditions.
-
Cause 1: Impure Starting Materials. The chloromethylation of 1-chlorobenzene can produce isomers or bis-chloromethylated products[5]. These impurities will react alongside your main substrate, leading to a complex product mixture.
-
Solution: As mentioned, verify the purity of your 1-chloro-2-(chloromethyl)benzene starting material.
-
-
Cause 2: Friedel-Crafts Side Reaction. The benzylic chloride product is reactive. Under harsh conditions (e.g., high temperatures, prolonged reaction times), it could potentially alkylate another aromatic ring in the mixture, leading to diarylmethane-type byproducts.
-
Solution: Maintain a controlled, moderate reaction temperature. For many PTC reactions of this type, a temperature between 50-70°C is sufficient. Monitor the reaction by TLC and stop it once the limiting reagent is consumed to avoid over-reaction.
-
Frequently Asked Questions (FAQs)
Q: Why is a phase-transfer catalyst (PTC) essential for this reaction?
A PTC is a substance that transports a reactant from one phase into another where the reaction can occur[3]. In this synthesis, the sodium or potassium 4-chlorothiophenolate is an ionic salt, soluble in water but insoluble in the organic solvent containing the 1-chloro-2-(chloromethyl)benzene. The PTC (like TBAB) swaps its bromide anion for the thiophenolate anion in the aqueous phase. The resulting quaternary ammonium thiophenolate is bulky and lipophilic, allowing it to dissolve in the organic phase and react with the alkyl halide[2]. Without this transport mechanism, the reactants would remain separated, resulting in negligible yield.
Q: Which phase-transfer catalyst is best?
Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium salts (e.g., tetrabutylphosphonium bromide, TBPB) are most common[2][4].
-
TBAB is often sufficient, widely available, and cost-effective.
-
TBPB is sometimes more thermally stable and can be more effective in certain systems, but is often more expensive. For this specific application, TBAB is an excellent starting point and is likely all that is needed. A catalyst loading of 2-5 mol% is typical.
Q: What is the optimal solvent system?
A biphasic (two-phase) system is ideal for this PTC reaction.
-
Organic Phase: Toluene is an excellent choice. It is water-immiscible, has a good boiling point for heating, and readily dissolves the alkyl halide substrate. Dichloromethane (DCM) can also be used, but its lower boiling point limits the reaction temperature.
-
Aqueous Phase: Water is used to dissolve the base (NaOH/KOH) and the resulting thiophenolate salt.
Q: What is the ideal reaction temperature and time?
The reaction is a classic SN2 substitution[7][8]. It requires some thermal energy but excessive heat can promote side reactions.
-
Temperature: A range of 50-70°C is a good starting point. This provides enough energy to overcome the activation barrier without significant decomposition.
-
Time: Reaction progress should be monitored using Thin Layer Chromatography (TLC). Typically, these reactions run to completion within 2-6 hours .
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | 1.1 eq. NaOH or KOH | Ensures complete deprotonation of the thiol to the active nucleophile. |
| Catalyst | 2-5 mol% TBAB | Efficiently transports the thiophenolate nucleophile into the organic phase[3][4]. |
| Solvent | Toluene / Water (biphasic) | Allows for separation of reagents, necessitating the PTC for reaction. |
| Temperature | 50-70°C | Provides sufficient activation energy while minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidative dimerization of the thiol to a disulfide[6]. |
| Stirring | Vigorous (e.g., >500 RPM) | Maximizes the interfacial surface area between the two phases, increasing catalyst efficiency. |
Optimized Experimental Protocol
This protocol incorporates the troubleshooting and FAQ insights to provide a high-yield synthesis pathway.
Materials:
-
4-Chlorothiophenol
-
1-Chloro-2-(chloromethyl)benzene
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 4-chlorothiophenol (1.0 eq.).
-
Add toluene and deionized water (e.g., in a 2:1 v/v ratio).
-
Begin vigorous stirring.
-
-
Inerting the System:
-
Purge the flask with nitrogen or argon gas for 15-20 minutes to remove atmospheric oxygen. Maintain a gentle positive pressure of the inert gas for the duration of the reaction.
-
-
Nucleophile Generation:
-
In a separate beaker, dissolve NaOH (1.1 eq.) in a minimal amount of deionized water.
-
Slowly add the NaOH solution to the reaction flask. Stir for 20 minutes at room temperature to ensure complete formation of the sodium 4-chlorothiophenolate salt.
-
-
Catalyst and Substrate Addition:
-
Add Tetrabutylammonium Bromide (TBAB, 0.03 eq.) to the mixture.
-
Add 1-chloro-2-(chloromethyl)benzene (1.05 eq.) to the flask. A slight excess of the alkylating agent ensures the complete consumption of the valuable thiol.
-
-
Reaction:
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The thiol starting material should disappear, and a new, higher Rf product spot should appear. The reaction is typically complete in 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as judged by TLC), cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layer with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture or hexanes) to yield the pure 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
-
Caption: A troubleshooting workflow for diagnosing low yield.
References
- Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide.ethesis.
- A CONVENIENT SYNTHESIS OF POLYSULFIDES BY PHASE TRANSFER CATALYSIS.
- Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide.Semantic Scholar.
- Common side products in the chloromethyl
- MULTIPHASE REACTIONS: PHASE TRANSFER CATALYZED SYNTHESIS OF FINE CHEMICALS USING HYDROGEN SULFIDE.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines.Benchchem.
- Transition Metal Catalyzed Synthesis of Aryl Sulfides.MDPI.
- Phase-transfer catalyst – Knowledge and References.Taylor & Francis.
- Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.
- A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction.
- Single-atom copper catalyst for the S -arylation reaction to produce diaryl disulfides.Royal Society of Chemistry.
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction
- 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene.
- Nucleophilic Substitution Reactions - Introduction.Master Organic Chemistry.
- 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene.PubChem.
- Nucleophilic Substitution (SN1, SN2).Organic Chemistry Portal.
- 1, 4-bis(chloromethyl)benzene synthesis technology.
- Method for synthesizing 1-chloro-4-methyl-benzene.
- questions NUCLEOPHILIC SUBSTITUTION.Chemguide.
- Nucleophilic Substitution Mechanisms Menu.Chemguide.
- Chloromethylation of Thiophene.
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5.
- Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Form
- Thiols and Sulfides.Chemistry LibreTexts.
Sources
- 1. 13459-60-4 Cas No. | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene | Matrix Scientific [matrixscientific.com]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Technical Support Center: Purification of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No: 13459-60-4).[1] This document is designed for researchers, chemists, and drug development professionals who are handling this intermediate and facing challenges in achieving the desired purity. As a key building block in multi-step syntheses, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.
This guide provides a structured approach to troubleshooting common purification issues, offering field-proven insights and detailed protocols. We will explore the causality behind experimental choices, ensuring you not only solve the immediate problem but also understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene?
A: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the nucleophilic substitution of 1-chloro-2-(chloromethyl)benzene with 4-chlorothiophenol. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-chlorothiophenol and 1-chloro-2-(chloromethyl)benzene.
-
Oxidation Byproducts: The sulfide moiety is susceptible to oxidation, which can form the corresponding sulfoxide (1-(Chloromethyl)-2-[(4-chlorophenyl)sulfinyl]benzene) and sulfone (1-(Chloromethyl)-2-[(4-chlorophenyl)sulfonyl]benzene). These are significantly more polar than the desired product.
-
Hydrolysis Product: The benzylic chloride is reactive and can hydrolyze to the corresponding alcohol, {2-[(4-chlorophenyl)sulfanyl]phenyl}methanol, especially during aqueous workups if the pH and temperature are not controlled.
-
Disulfide Impurity: Oxidative coupling of 4-chlorothiophenol can form bis(4-chlorophenyl) disulfide.
Q2: What is the recommended first-line method for purifying the crude product?
A: For a solid crude product, single-solvent or mixed-solvent recrystallization is the most efficient and scalable first-pass purification method.[2][3] It is excellent for removing small amounts of impurities that have different solubility profiles. If the product "oils out" or remains impure, column chromatography is the recommended secondary method.
Q3: How should I properly store the purified compound?
A: Due to the reactive nature of the benzylic chloride group, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. To minimize potential hydrolysis and other degradation pathways, store it in a cool (2-8°C), dry place, protected from light. The related compound, 1-(chloromethyl)-4-(phenylsulfanyl)benzene, is recommended to be stored at +5°C.[4]
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: My crude product is a dark, viscous oil or a sticky semi-solid, not a crystalline solid.
-
Potential Cause: This is often due to significant amounts of residual solvent or a high concentration of impurities that are depressing the melting point of your product. Unreacted starting materials, particularly if they are liquids at room temperature, can also contribute to this issue.
-
Recommended Solution:
-
Initial Aqueous Workup: Before attempting any crystallization, ensure a thorough aqueous workup has been performed. Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with:
-
A dilute base (e.g., 5% NaHCO₃ or 1M NaOH solution) to remove acidic impurities like residual 4-chlorothiophenol.
-
Water, to remove the base.
-
Brine (saturated NaCl solution), to facilitate phase separation and remove bulk water.
-
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Be careful not to overheat the sample on the rotary evaporator, as this can cause thermal decomposition.
-
Attempt Crystallization: Take the resulting residue and attempt recrystallization based on the protocols outlined below. If it still fails to solidify, column chromatography is necessary.
-
Problem 2: The yield of my recrystallized product is very low.
-
Potential Cause: This classic purification dilemma often stems from one of several procedural missteps:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most common cause. The goal is to create a saturated solution at high temperature; excess solvent will keep a significant portion of your product dissolved even after cooling.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel stem.[6]
-
Incomplete Crystallization: Insufficient cooling time or not using an ice bath can leave a substantial amount of product in the mother liquor.
-
-
Recommended Solution:
-
Minimize Solvent: Add the hot solvent in small portions to the crude material, with stirring and heating, until the solid just dissolves.[5]
-
Prevent Premature Crystallization: If a hot filtration is necessary, pre-heat the filtration apparatus (funnel, filter paper, receiving flask) by placing it in an oven or rinsing it with hot solvent.
-
Maximize Crystal Formation: Allow the flask to cool slowly to room temperature without being disturbed to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield.[5]
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and perform a second recrystallization to recover an additional crop of crystals. Note that this second crop may be less pure than the first.
-
Problem 3: My product's purity (by HPLC/TLC) does not improve after recrystallization.
-
Potential Cause: The primary impurities in your sample likely have a very similar solubility profile to your desired product. This is common with isomeric impurities or byproducts with similar polarity and structure. Recrystallization is less effective at separating such compounds.[2]
-
Recommended Solution: Flash Column Chromatography This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[7] It is highly effective for separating compounds with close polarities. A detailed protocol is provided in the "Experimental Protocols" section.
Diagram: General Purification & Troubleshooting Workflow
The following diagram outlines the logical flow from receiving a crude product to achieving high purity, including key decision points for troubleshooting.
Caption: Logical workflow for the purification of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Benzylic halides can be lachrymatory and irritants.
Protocol 1: Recrystallization
This protocol provides a general guideline. The ideal solvent must be determined empirically.
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold. See Table 1 for suggestions.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected hot solvent (e.g., isopropanol) in portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for 2-5 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, HPLC, and NMR to confirm purity.
| Table 1: Recrystallization Solvent Screening Suggestions | |||
| Solvent / System | Solubility (Hot) | Solubility (Cold) | Notes & Rationale |
| Isopropanol (IPA) | Good | Poor | A common choice for moderately polar compounds. Relatively low toxicity. |
| Ethanol / Water | Good | Poor | A mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then a few drops of hot ethanol to clarify.[5] Provides a wide polarity range. |
| Hexane / Ethyl Acetate | Good | Poor | Another mixed-solvent system. Dissolve in a minimal amount of boiling ethyl acetate and add hot hexane as the anti-solvent. Good for less polar compounds. |
| Toluene | Good | Moderate | May be suitable but can lead to lower yields due to moderate solubility at cold temperatures. Ensure complete removal due to its high boiling point. |
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., from 2% ethyl acetate in hexane to 5%, then 10%) to elute more polar components. The product should elute before more polar impurities like the sulfoxide or alcohol.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified compound.
| Table 2: Typical Flash Column Chromatography Parameters | |
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexane / Ethyl Acetate or Hexane / Dichloromethane |
| Initial Eluent | 98:2 Hexane:Ethyl Acetate |
| Gradient Profile | Stepwise or linear gradient, increasing the percentage of the more polar solvent. |
| TLC Visualization | UV lamp (254 nm) |
| Typical Rf of Product | ~0.3 - 0.4 (in 9:1 Hexane:EtOAc) - This must be determined experimentally. |
References
- Google Patents. (1969). US3465051A - Chloromethylation of benzene compounds.
-
CAS Common Chemistry. (n.d.). 1-Chloro-4-[(chloromethyl)sulfonyl]benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubChem. (n.d.). ((Chloromethyl)sulphonyl)benzene. Retrieved from [Link]
- Google Patents. (2015). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Google Patents. (1984). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Google Patents. (1961). US2996541A - Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
-
PubChem. (n.d.). 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene. Retrieved from [Link]
Sources
- 1. 13459-60-4 Cas No. | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene | Matrix Scientific [matrixscientific.com]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. klivon.com [klivon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jelsciences.com [jelsciences.com]
Technical Support Center: Troubleshooting Reactions with 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Welcome to the technical support center for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments. Our approach is rooted in a deep understanding of the molecule's reactivity, potential side reactions, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene?
A1: This molecule possesses two primary sites for chemical transformation. The most reactive site is the benzylic chloride (-CH₂Cl), which is highly susceptible to nucleophilic substitution. The second site is the thioether linkage (-S-), which can undergo oxidation to a sulfoxide or sulfone under appropriate conditions. The two aromatic rings are generally less reactive but can participate in electrophilic aromatic substitution, although the substitution patterns will be directed by the existing substituents.
Q2: How does the thioether group influence the reactivity of the benzylic chloride?
A2: The ortho-thioether group can influence the reactivity of the benzylic chloride through both steric and electronic effects. Electronically, the sulfur atom is weakly activating through resonance and can stabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism. Sterically, the bulky thioether group can hinder the backside attack required for a classic SN2 reaction, potentially slowing it down compared to a less substituted benzyl chloride.
Q3: What are the typical storage conditions for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene to ensure its stability?
A3: To maintain its integrity, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon). The benzylic chloride functionality is susceptible to hydrolysis, so exclusion of moisture is critical. Over time, exposure to light and air can lead to gradual degradation and the formation of impurities.
Troubleshooting Guide: Failed Nucleophilic Substitution Reactions
Problem 1: Low or No Conversion of the Starting Material
You are attempting a nucleophilic substitution at the benzylic chloride, but TLC or LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to displace the chloride.
-
Troubleshooting:
-
Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic alkoxide or amide. Thiolates are generally excellent nucleophiles and often require only a mild base for deprotonation[1].
-
Change the Nucleophile: If possible, switch to a stronger, softer nucleophile. For instance, a thiolate (RS⁻) is generally more nucleophilic than an alkoxide (RO⁻)[1].
-
-
-
Steric Hindrance: The nucleophile or the substrate itself may be sterically bulky, impeding the SN2 pathway.
-
Troubleshooting:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for sterically hindered reactions. However, be mindful of potential side reactions at higher temperatures.
-
Switch to a smaller nucleophile: If the reaction design allows, using a less sterically demanding nucleophile can facilitate the reaction.
-
Promote an SN1 Pathway: For secondary or tertiary benzylic halides, or with substrates that can stabilize a carbocation, using a polar, protic solvent (e.g., ethanol, water) can favor an SN1 mechanism, which is less sensitive to steric hindrance[2].
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in dictating the reaction mechanism and rate.
-
Troubleshooting:
-
For SN2 Reactions: Use a polar, aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.
-
For SN1 Reactions: Employ polar, protic solvents like ethanol, methanol, or water to stabilize the carbocation intermediate.
-
-
-
Deactivated Starting Material: The starting material may have degraded due to improper storage or handling.
-
Troubleshooting:
-
Verify Starting Material Purity: Analyze the starting material by ¹H NMR, LC-MS, or melting point to confirm its identity and purity.
-
Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the reagent.
-
-
Visualizing the Nucleophilic Substitution Pathways
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Problem 2: Formation of Multiple Products and Impurities
Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Potential Causes & Solutions:
-
Elimination (E2) Side Reaction: If a strong, sterically hindered base is used, it can act as a base rather than a nucleophile, leading to the formation of an alkene via an E2 elimination reaction.
-
Troubleshooting:
-
Use a Less Hindered Base: Opt for a base with a smaller steric profile.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor substitution.
-
Choose a More Nucleophilic, Less Basic Reagent: For example, thiolates are highly nucleophilic but only weakly basic, which minimizes E2 reactions[1].
-
-
-
Over-alkylation or Multiple Substitutions: If the nucleophile has multiple reactive sites, or if the product of the initial reaction is also nucleophilic, further reactions can occur.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the starting benzylic chloride relative to the nucleophile to minimize multiple alkylations of the nucleophile.
-
Protecting Groups: If the nucleophile has other reactive functional groups, consider protecting them before the reaction and deprotecting them afterward.
-
-
-
Oxidation of the Thioether: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.
-
-
-
Hydrolysis of the Benzylic Chloride: Trace amounts of water in the reaction mixture can lead to the formation of the corresponding benzyl alcohol.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware. If necessary, distill solvents over a suitable drying agent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can help to exclude atmospheric moisture.
-
-
Troubleshooting Workflow for Complex Product Mixtures
Caption: Systematic workflow for identifying and addressing byproduct formation.
Quantitative Data Summary
| Parameter | SN1 Reaction | SN2 Reaction | E2 Reaction |
| Substrate | Favored by substrates that form stable carbocations (e.g., 2°, 3°, benzylic)[3] | Favored by unhindered substrates (e.g., methyl, 1°, 2°)[3] | Favored by 2° and 3° substrates |
| Nucleophile/Base | Weak nucleophile | Strong, unhindered nucleophile[1] | Strong, sterically hindered base |
| Solvent | Polar, protic (e.g., H₂O, ROH) | Polar, aprotic (e.g., DMSO, DMF) | Less critical, but polar aprotic is common |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate][Base] |
| Stereochemistry | Racemization | Inversion of configuration | Stereospecific (anti-periplanar) |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with a Thiol Nucleophile
This protocol provides a general method for the reaction of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene with a thiol to form a dithioether.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the thiol (1.0 eq) and anhydrous DMF (0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.
-
Substrate Addition: Dissolve 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Quora. [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important intermediate. Our focus is on providing practical, field-proven insights grounded in robust scientific principles to ensure the successful execution of your experiments.
Introduction to the Synthetic Challenge
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The primary routes to this molecule involve either the formation of the diaryl sulfide bond followed by chloromethylation, or the coupling of a pre-chloromethylated aromatic ring with a thiol. Each approach has its own set of potential pitfalls, from controlling the regioselectivity of the chloromethylation to preventing side reactions involving the reactive chloromethyl group. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, with a focus on the chloromethylation of 2-[(4-chlorophenyl)sulfanyl]benzene.
Q1: Low yield of the desired monochloromethylated product and formation of dichloromethylated or diarylmethane byproducts.
Answer: This is a common issue in chloromethylation reactions, arising from the activating nature of the newly introduced chloromethyl group, which can undergo further reaction. The formation of diarylmethane derivatives is also a frequent side reaction, especially with electron-rich aromatic substrates.[1]
Root Causes & Solutions:
-
Over-activation of the aromatic ring: The sulfide linkage is an ortho-, para-directing group, and the subsequent chloromethyl group can further activate the ring, leading to polysubstitution.
-
Solution: Carefully control the stoichiometry of the chloromethylating agent. Use a slight excess (1.1-1.3 equivalents) of paraformaldehyde and ensure a continuous but not excessive stream of HCl gas.
-
-
Excessive reaction time or temperature: Prolonged reaction times or elevated temperatures can promote the formation of byproducts.
-
Solution: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly. Aim for the lowest effective temperature that provides a reasonable reaction rate, typically between 40-60 °C for this type of substrate.[1]
-
-
Inappropriate catalyst or catalyst concentration: The choice and amount of Lewis acid catalyst are critical. Overly strong or high concentrations of the catalyst can lead to unwanted side reactions.[2][3]
Q2: The reaction stalls, and a significant amount of starting material remains unreacted.
Answer: A stalled reaction can be due to several factors, including insufficient catalyst activity, poor reagent quality, or the presence of deactivating impurities.
Root Causes & Solutions:
-
Deactivated catalyst: The Lewis acid catalyst can be deactivated by moisture.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous reagents and solvents. Anhydrous zinc chloride should be freshly opened or dried before use.
-
-
Poor quality of paraformaldehyde: Paraformaldehyde can depolymerize over time, leading to a lower effective concentration of formaldehyde.
-
Solution: Use fresh, high-quality paraformaldehyde.
-
-
Insufficient HCl concentration: A continuous supply of anhydrous HCl gas is necessary to drive the reaction.
-
Solution: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. The use of a gas dispersion tube can improve dissolution.
-
Q3: The work-up procedure is problematic, leading to product loss or decomposition.
Answer: The work-up for chloromethylation reactions needs to be performed carefully to avoid hydrolysis of the chloromethyl group and to effectively remove the catalyst and unreacted reagents.
Root Causes & Solutions:
-
Hydrolysis of the chloromethyl group: The chloromethyl group is susceptible to hydrolysis to the corresponding benzyl alcohol, especially in the presence of water and at elevated temperatures.
-
Solution: Perform the quench and aqueous washes at low temperatures (e.g., with an ice bath). Promptly extract the product into a non-polar organic solvent.
-
-
Emulsion formation during extraction: The presence of acidic residues and byproducts can lead to emulsion formation.
-
Solution: A wash with brine can help to break emulsions. If necessary, a small amount of a different organic solvent can be added to alter the phase densities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most recommended synthetic route for scaling up the production of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene?
Answer: For scalability, the chloromethylation of the pre-formed diaryl sulfide, 2-[(4-chlorophenyl)sulfanyl]benzene, is often the more practical approach. This is because introducing the sensitive chloromethyl group in the final step avoids its potential degradation or participation in side reactions during the C-S bond formation. The Blanc chloromethylation, using paraformaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a well-established and cost-effective method.[4][5]
Q2: What are the primary safety concerns when performing a chloromethylation reaction?
Answer: The primary safety concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME), especially when using formaldehyde and HCl.[4] It is crucial to perform the reaction in a well-ventilated fume hood and to take all necessary precautions to avoid inhalation or contact. Additionally, hydrogen chloride is a corrosive gas, and appropriate handling procedures must be in place. Chloromethylating agents like chloromethyl methyl ether are also carcinogenic and should be handled with extreme care.[1]
Q3: How can I monitor the progress of the chloromethylation reaction?
Answer: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.
-
GC-MS: This provides a more quantitative assessment of the reaction progress, allowing for the identification and quantification of the starting material, product, and byproducts based on their retention times and mass spectra.
Q4: What are the best practices for purifying the final product?
Answer: Purification of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective and scalable purification method.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography using a gradient of non-polar to slightly polar solvents (e.g., hexane/ethyl acetate) is recommended.
Q5: How can I confirm the identity and purity of the synthesized 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene?
Answer: The structure and purity of the final product should be confirmed using a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure by showing the characteristic peaks for the aromatic protons, the chloromethyl group (a singlet around 4.6-4.8 ppm in ¹H NMR), and the carbon signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-[(4-chlorophenyl)sulfanyl]benzene (Precursor)
This protocol outlines a general method for the synthesis of the diaryl sulfide precursor via a copper-catalyzed cross-coupling reaction.
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Iodotoluene | 218.04 | 21.8 g | 0.10 |
| 4-Chlorothiophenol | 144.62 | 15.9 g | 0.11 |
| Copper(I) Iodide (CuI) | 190.45 | 1.9 g | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-iodotoluene (21.8 g, 0.10 mol), 4-chlorothiophenol (15.9 g, 0.11 mol), copper(I) iodide (1.9 g, 0.01 mol), and potassium carbonate (27.6 g, 0.20 mol).
-
Add N,N-dimethylformamide (DMF) (200 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-[(4-chlorophenyl)sulfanyl]benzene.
Protocol 2: Chloromethylation of 2-[(4-chlorophenyl)sulfanyl]benzene
This protocol describes the chloromethylation of the diaryl sulfide precursor to yield the final product.
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-[(4-chlorophenyl)sulfanyl]benzene | 234.73 | 23.5 g | 0.10 |
| Paraformaldehyde | (CH₂O)n | 3.6 g | 0.12 (as CH₂O) |
| Anhydrous Zinc Chloride (ZnCl₂) | 136.30 | 2.7 g | 0.02 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Hydrogen Chloride (gas) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap, suspend 2-[(4-chlorophenyl)sulfanyl]benzene (23.5 g, 0.10 mol), paraformaldehyde (3.6 g, 0.12 mol), and anhydrous zinc chloride (2.7 g, 0.02 mol) in glacial acetic acid (100 mL).
-
Heat the mixture to 50 °C with stirring.
-
Bubble a steady stream of dry hydrogen chloride gas through the reaction mixture.
-
Maintain the temperature at 50-55 °C and continue stirring and bubbling HCl for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 300 mL of ice-water with vigorous stirring.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 150 mL), saturated sodium bicarbonate solution (150 mL), and finally with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Visualizations
Experimental Workflow: Chloromethylation
Caption: Workflow for the chloromethylation of 2-[(4-chlorophenyl)sulfanyl]benzene.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
-
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]
-
Ashton, B. W., & Claisse, J. A. (1972). New studies in aromatic chloromethylation. Durham E-Theses. [Link]
-
Al-Awadi, N. A., & El-Dusouqui, O. M. (1998). Modern Friedel–Crafts Chemistry. XIV. On the Cyclization of Selected Aryl Hydroxyalkyl Sulfides. Journal of Chemical Research, 1998 (6), 304-305. [Link]
-
Corma, A., Garcia, H., & Leyva, A. (2005). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 105 (1), 11-52. [Link]
-
Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1 , 63-90. [Link]
-
Wurz, R. P., & Charette, A. B. (2003). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic Letters, 5 (14), 2327-2329. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Wikipedia. (2023). Lewis acid catalysis. [Link]
- Hauptmann, H., & Walter, W. F. (1962). Process for preparing chloromethylated aromatic materials. U.S.
- Deshpande, R. P., & Joshi, P. L. (2020). An efficient and environment friendly process for chloromethylation of substituted benzenes. WO 2020/250018 A1.
- Stauffer Chemical Company. (1984). Chloromethylation process. U.S.
-
PubChem. (n.d.). 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene. [Link]
-
Zhang, Y., & Li, Z. (2018). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Nature Communications, 9 (1), 1-8. [Link]
-
ChemSynthesis. (n.d.). 4-(4-chlorophenyl)sulfanyl-benzene-1,3-diol. [Link]
-
SpectraBase. (n.d.). chloromethyl p-chlorophenyl sulfone. [Link]
-
Hu, Y. L., Lu, M., Liu, Q. F., & Liu, X. (2010). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Chilean Chemical Society, 55 (1), 100-103. [Link]
- Wang, Y., & Li, J. (2010).
-
Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Syntheses, Coll. Vol. 1, p.145 (1941); Vol. 21, p.30 (1941). [Link]
-
Organic Reactions, Inc. (2026). Chloromethylation of Aromatic Compounds. [Link]
-
Bandini, M., & Umani-Ronchi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8 (58), 33265-33296. [Link]
- Qingdao Hansen Biotechnology Co., Ltd. (2016). Preparation method of 2-halogen-6-alkylthio toluene. CN 106008295 A.
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. [Link]
-
Wikipedia. (2023). Blanc chloromethylation. [Link]
-
Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl-. [Link]
-
SpectraBase. (n.d.). 1-(Butylsulfinylmethyl)-4-(chloromethyl)benzene. [Link]
- Anhui Jiuyi Agriculture Co., Ltd. (2020). Method for preparing 2-chloro-6-methylthiotoluene. WO 2020/029720 A1.
- Bayer AG. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP 0115328 B1.
- Bayer AG. (1991). Process for the preparation of p-chlorotoluene. U.S.
-
Movassaghi, M., & Schmidt, M. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22 (23), 9229-9233. [Link]
- BASF AG. (1991). Preparation of bis-(4-chlorophenyl) sulfone. U.S.
-
Ragab, F. A., et al. (2015). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 20 (6), 10637-10654. [Link]
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ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? [Link]
-
Wang, C., et al. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Organic Process Research & Development, 11 (1), 52-55. [Link]
Sources
Chloromethylation Reactions: A Technical Support Center for Byproduct Prevention
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support hub for chloromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic tool. Our goal is to provide in-depth, field-proven insights to help you minimize byproduct formation, improve yield, and ensure the safe and effective execution of your experiments. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a chloromethylation reaction?
A1: The two most significant byproducts are the highly carcinogenic bis(chloromethyl) ether (BCME) and diarylmethane derivatives.[1][2] BCME is an inherent byproduct of the classic Blanc chloromethylation reaction system (formaldehyde and HCl).[1] Diarylmethanes form when the desired chloromethylated product reacts with another molecule of the starting aromatic compound in a subsequent Friedel-Crafts alkylation.[3] Polymerization and the formation of oligomers can also occur, especially with highly activated substrates or if the reaction is not properly controlled.[4]
Q2: How does bis(chloromethyl) ether (BCME) form?
A2: BCME is formed from the reaction of formaldehyde and hydrogen chloride, which are the core reagents in the Blanc chloromethylation.[5][6] This reaction can occur even at room temperature when vapors of these reagents mix.[5] The presence of a Lewis acid catalyst can facilitate this and other side reactions.
Q3: Why is temperature control so critical in these reactions?
A3: Temperature significantly influences reaction selectivity. Higher temperatures tend to accelerate the rate of side reactions, particularly the formation of diarylmethane byproducts.[1][3] Maintaining a low and consistent temperature (often between -10°C and 5°C) is crucial for minimizing these unwanted pathways and favoring the desired monochloromethylation.[4]
Q4: What is the role of the Lewis acid catalyst?
A4: A Lewis acid, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is typically used to catalyze the reaction.[2][7] It functions by coordinating with the formaldehyde, which increases the electrophilicity of the carbonyl carbon.[1][6] This activation makes the subsequent electrophilic attack by the aromatic ring more favorable. However, the choice and amount of catalyst are critical, as an overly active or excessive amount of catalyst can promote diarylmethane formation.[1][3]
Q5: Are there safer alternatives to the traditional formaldehyde/HCl method?
A5: Yes, concerns over BCME have led to the development of alternative methods. One common alternative is the use of chloromethyl methyl ether (CMME), although it is also a suspected carcinogen.[2][6] Another strategy involves a two-step process: first synthesizing the corresponding benzyl alcohol and then converting it to the chloride. For some applications, bromination of a methyl group on the aromatic ring using N-bromosuccinimide (NBS) is a preferred route to avoid the issues associated with the Blanc reaction.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your chloromethylation experiments. Each guide follows a logical progression from symptom to solution, explaining the underlying chemical principles.
Problem 1: High Levels of Diarylmethane Byproduct Detected
Symptoms:
-
Low yield of the desired monochloromethylated product.
-
Presence of a higher molecular weight spot on TLC or a corresponding peak in GC-MS analysis.
-
Formation of a viscous residue or solid precipitate.[4]
Root Cause Analysis & Solutions:
The formation of diarylmethane is a consecutive Friedel-Crafts alkylation reaction where your newly formed, reactive chloromethyl product acts as an alkylating agent on another molecule of your starting material.[3]
| Possible Cause | Suggested Solution & Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature. Maintain the reaction at a consistently low temperature (e.g., 0-5°C). The activation energy for the secondary alkylation is often higher than that of the initial chloromethylation, so lower temperatures will disproportionately slow the side reaction.[1][3] |
| High Reactant Concentration | Perform the reaction at a lower concentration. Diluting the reaction mixture reduces the statistical probability of the chloromethylated product encountering and reacting with another molecule of the starting material.[1] |
| Excess or Highly Active Lewis Acid | Reduce the amount of Lewis acid catalyst. Use the minimum catalytic amount necessary. Excess catalyst can aggressively promote the secondary Friedel-Crafts alkylation.[1] Consider using a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃) which is known to be less favorable for diarylmethane formation.[3] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it promptly. Once GC or TLC shows satisfactory consumption of the starting material, work up the reaction immediately. Allowing the product to sit in the acidic, catalytic mixture provides more opportunity for side reactions to occur.[1][4] |
Problem 2: Suspected Formation of Bis(chloromethyl) Ether (BCME)
Symptoms:
-
This is a critical safety issue. BCME is a potent carcinogen and its formation is inherent to the formaldehyde/HCl system.[2][8] Its presence cannot be determined by simple visual cues.
Root Cause Analysis & Solutions:
BCME forms from the equilibrium reaction between formaldehyde and HCl. The primary goal is not just to prevent its formation, but to ensure any amount that does form is safely quenched and destroyed during the workup.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Inherent Reaction Chemistry | Always assume BCME is present. Due to its high carcinogenicity, all reactions using formaldehyde and HCl must be treated as if they contain BCME.[2][6] This mandates strict engineering controls (fume hood) and appropriate PPE. |
| Ineffective Quenching | Quench the reaction with aqueous ammonia or sodium sulfite. Upon completion, the reaction mixture should be cooled and slowly added to a quenching solution. Aqueous ammonia is highly effective as it rapidly reacts with and destroys BCME.[1] A 5% aqueous solution of sodium sulfite is also an effective quenching agent for both BCME and unreacted formaldehyde.[1] |
| Improper Workup | Perform all workup procedures in a certified chemical fume hood. BCME is volatile, and exposure is most likely via inhalation.[5][9] Avoid aqueous workups with just water, as BCME has low water solubility and hydrolyzes relatively slowly in biphasic systems, which can lead to its persistence in the organic layer.[10] |
Problem 3: Polymerization or Oligomerization of Starting Material
Symptoms:
-
Reaction mixture becomes highly viscous or solidifies.
-
Desired product is difficult to extract or purify.
-
Broad, unresolved signals in NMR or mass spectrometry analysis.
Root Cause Analysis & Solutions:
Polymerization occurs when activated aromatic rings are linked by methylene bridges, a process favored under certain conditions.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Low Hydrogen Chloride Concentration | Ensure a high concentration of HCl throughout the reaction. A high HCl concentration favors the formation of the chloromethyl intermediate over the hydroxymethyl intermediate. The hydroxymethyl intermediate is more prone to react with another aromatic ring, leading to oligomerization.[4] Using gaseous HCl or ensuring a rapid stream of addition can help maintain this high concentration.[4] |
| Highly Activated Substrate | Use milder reaction conditions. For highly activated arenes like phenols or anilines, the standard Blanc conditions are often too harsh and lead to uncontrolled polymerization.[2] Consider alternative synthetic routes or protecting the activating group. |
| Inefficient Stirring | Ensure vigorous and efficient stirring. Poor mixing can create localized "hot spots" or areas of low HCl concentration, both of which promote polymerization.[4] |
Diagrams and Workflows
Logical Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in chloromethylation reactions.
Caption: Troubleshooting workflow for chloromethylation reactions.
Byproduct Formation Pathways
This diagram illustrates the desired reaction pathway versus the two major side reactions: diarylmethane and BCME formation.
Caption: Key reaction pathways in Blanc chloromethylation.
Key Protocols and Safety Center
Protocol: General Chloromethylation of an Aromatic Compound
Disclaimer: This is a generalized protocol. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Materials:
-
Aromatic Substrate (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.2 eq)
-
Concentrated Hydrochloric Acid (HCl) (1.2 eq) or Gaseous HCl
-
Anhydrous Solvent (e.g., Dichloromethane, Carbon Tetrachloride)
-
Quenching Solution: 5% Aqueous Sodium Sulfite (Na₂SO₃) or 5% Aqueous Ammonia (NH₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet/addition funnel, add the aromatic substrate and the solvent.
-
Reagent Addition: To the stirred solution, add paraformaldehyde and anhydrous zinc chloride.
-
Initiation: Cool the mixture to 0°C in an ice bath. Slowly bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise, maintaining the internal temperature below 5°C.[4]
-
Reaction Monitoring: After addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature, depending on substrate reactivity). Monitor the progress by taking small aliquots and analyzing by TLC or GC-MS.[1]
-
Quenching: Once the reaction is deemed complete, cool the mixture back to 0°C. Slowly and carefully transfer the reaction mixture to a separate flask containing a vigorously stirred, cold quenching solution (e.g., 5% Na₂SO₃ or NH₃(aq)).[1] This step is critical for destroying unreacted formaldehyde and BCME.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product as required, typically by vacuum distillation or chromatography. Note that chloromethylated products can be thermally unstable.[4]
Safety Center: Handling and Disposal
Handling:
-
BCME Hazard: Bis(chloromethyl) ether is an extremely potent human carcinogen with no safe level of exposure.[8][9] Always assume it is formed in reactions involving formaldehyde and HCl.[2]
-
Engineering Controls: All manipulations, including the reaction, workup, and purification, MUST be conducted in a well-ventilated, certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and double-gloving with appropriate chemical-resistant gloves is recommended.
-
Quenching: Never skip the quenching step. Unreacted chloromethylating agents and BCME must be destroyed before extensive workup or disposal.[1][10]
Disposal:
-
Waste Segregation: All waste from the reaction, including aqueous washes and contaminated materials (gloves, silica gel, etc.), must be treated as hazardous waste.[11] Do not mix chloromethylation waste with other waste streams.[11]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" with the full names of the chemical constituents.[12]
-
Disposal Method: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[11]
-
Prohibited Disposal: DO NOT dispose of any waste down the drain or in the regular trash.[11][12]
References
-
Sawicki E, Belsky T, Friedel RA, et al. Analytical methods for chloromethyl methyl ether (CMME) and bis-chloromethyl ether (BCME) in air. Health Lab Sci. 1976;13(1):78-81. [Link]
-
Wikipedia. Blanc chloromethylation. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis-Chloromethyl Ether. [Link]
-
Chemistry LibreTexts. Blanc chloromethylation. [Link]
-
Müller G, Norpoth K, Travenius SZ. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors. Int Arch Occup Environ Health. 1981;48(4):325-329. [Link]
-
Bishop CA, Murch SJ. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Toxins (Basel). 2020;12(1):31. [Link]
-
Durham University. New studies in aromatic chloromethylation. Durham E-Theses. [Link]
-
International Agency for Research on Cancer. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. In: Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): IARC; 2012. [Link]
-
Benamor M, Nassar E, Belaid S, et al. Chloromethylation of Meta Xylene by Phase Transfer Catalysis. IOSR Journal of Applied Chemistry. 2014;7(11):36-40. [Link]
-
Salem State University. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether. Research Starters. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Used Mineral-Based Crankcase Oil. Chapter 6: Analytical Methods. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Bis(chloromethyl)ether. [Link]
-
Government of Canada. Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. [Link]
-
ScienceMadness Discussion Board. Blanc Chloromethylation - Removing BCME from Product. [Link]
-
ResearchGate. Chloromethylation of Aromatic Compounds. [Link]
-
Olah GA, Yu SH. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. J Am Chem Soc. 1975;97(10):2767-2772. [Link]
-
Reddit. Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories? r/chemistry. [Link]
-
Travenius SZ. Formation and occurrence of bis(chloromethyl)ether and its prevention in the chemical industry. Scand J Work Environ Health. 1982;8 Suppl 3:1-86. [Link]
-
ResearchGate. Chloromethylation degree variation versus reaction time. [Link]
- Google Patents.
- Google Patents.
-
Morand G, Ognier S, Cavadias S, et al. Direct C(sp3)–H chloromethylation through CH2Cl2 activation using non-thermal plasma. Green Chem. 2022;24(1):209-215. [Link]
-
University of Massachusetts Amherst. Chemical Modifications of Condensation Polymers, Chloromethylation and Quaternization. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods. [Link]
-
Bicak N, Koza G, Yağci Y. Studies on the Chloromethylation of Polystyrene Resins. Journal of Polymer Materials. 1991;8:189-192. [Link]
-
ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]
-
Chemistry Stack Exchange. Mechanism for chloromethylation of benzene with formaldehyde and HCl. [Link]
-
ResearchGate. Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]
-
University of Pennsylvania. Chemical Safety and Waste Management Manual. [Link]
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Technical Support Center: Resolving Impurities in 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No. 13459-60-4).[1] This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues with this critical intermediate. The presence of impurities can significantly impact the safety, efficacy, and reproducibility of your downstream applications, making their characterization and removal a paramount concern.[2] This document provides in-depth, experience-driven answers to common challenges encountered in the lab.
Overall Troubleshooting Workflow
Navigating an impurity issue requires a systematic approach. Before diving into specific problems, it's crucial to have a logical workflow. The process begins with robust analysis to detect and identify the impurity, followed by targeted method development to either resolve it analytically or remove it physically.
Caption: A systematic workflow for impurity resolution.
FAQ: Impurity Identification & Characterization
Q1: What are the most likely impurities in my 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene sample?
A: Understanding the synthetic route and potential degradation pathways is key to predicting impurities.[2] The most common impurities arise from side reactions, unreacted starting materials, or degradation upon storage or handling.
| Impurity Name | Likely Origin | Impact on Analysis |
| (2-[(4-Chlorophenyl)sulfanyl]phenyl)methanol | Hydrolysis | More polar. Will elute earlier in reversed-phase HPLC. |
| 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfinyl]benzene | Oxidation | Sulfoxide. More polar than the parent compound. |
| 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfonyl]benzene | Oxidation | Sulfone. Even more polar than the sulfoxide. |
| Unreacted Starting Materials | Synthesis | Varies based on the specific synthetic route used. |
| Isomeric Impurities | Synthesis | May have very similar properties, leading to co-elution issues in chromatography.[3] |
| Residual Solvents | Purification | Can be identified using techniques like Headspace GC-MS.[2] |
Below is a diagram illustrating the formation of the most common degradation-related impurities. The benzylic chloride is susceptible to hydrolysis, while the sulfide moiety is prone to oxidation.
Caption: Common degradation pathways for the parent compound.
Q2: What are the best analytical methods for identifying and quantifying these impurities?
A: A multi-technique approach is often necessary for comprehensive purity validation.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method (e.g., using a C18 or Phenyl-Hexyl column) with UV detection is typically the first choice for separating the parent compound from its more polar or less polar impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents (e.g., hexane, ethyl acetate, dichloromethane) from the synthesis or purification steps.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the main compound and can be used to identify and quantify major impurities (typically >1%) without needing a reference standard for the impurity itself (a technique known as qNMR).[2]
Troubleshooting Guide: Analytical Methods (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of pharmaceutical intermediates. However, various issues can arise that complicate the analysis.
HPLC Troubleshooting Decision Tree
Caption: A decision tree for common HPLC issues.
Q3: My peaks are co-eluting. How can I improve the separation?
A: Co-elution of the parent compound with an isomer or a closely related impurity is a common challenge. If optimizing the mobile phase does not provide adequate resolution, changing the stationary phase chemistry is often the most effective strategy.[3]
-
Change the Organic Solvent: If you are using acetonitrile (ACN), try switching to methanol (MeOH), or vice versa. These solvents have different selectivities for aromatic compounds and can alter the elution order, potentially resolving the co-eluting peaks.[3]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times for all components. This can sometimes provide the necessary space between peaks to achieve baseline resolution.[3]
-
Change the Stationary Phase: Standard C18 columns are a good starting point, but for aromatic positional isomers, columns that offer alternative separation mechanisms are highly effective.[3]
-
Phenyl-Phases (e.g., Phenyl-Hexyl): These columns provide π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your analyte and impurities. This can introduce a different selectivity compared to the purely hydrophobic interactions of a C18 column.[3]
-
Q4: I'm observing significant peak tailing for my main compound. What's causing this?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with polar or basic functional groups on the analyte. While your compound is not strongly basic, interactions are still possible. Try adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase or using a lower pH to suppress silanol activity.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample 10-fold or 100-fold and re-injecting.[4] If the peak shape improves, you were likely overloading the column.
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can disrupt the flow path, leading to poor peak shape.[5] Try removing the guard column to see if the problem resolves. If a void is suspected, backflushing the column may help, but replacement is often necessary.[5]
Troubleshooting Guide: Purification Strategies
When analytical optimization isn't enough, physical removal of the impurity is required. The choice of technique depends on the nature of the impurity and the required final purity.
Q5: How can I remove more polar impurities, like the hydrolysis product (alcohol)?
A: For removing impurities with a significant difference in polarity, both recrystallization and column chromatography are excellent options.
Protocol 1: Recrystallization Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities that are either more soluble or less soluble in the chosen solvent.[6]
Rationale: The goal is to find a solvent system where the parent compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution upon cooling.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) to find one that dissolves your compound when hot but causes it to precipitate upon cooling. A binary solvent system (e.g., Toluene/Heptane) can also be effective.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel to remove them.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.[6]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Q6: My sample contains the sulfoxide/sulfone impurities. How can I separate these?
A: The sulfoxide and sulfone derivatives are significantly more polar than the parent sulfide. This polarity difference makes them ideal candidates for removal by silica gel column chromatography.[7]
Protocol 2: Flash Column Chromatography This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.[8]
Rationale: Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel. We will select a mobile phase that allows the parent compound to elute at a reasonable rate while strongly retaining the polar sulfoxide and sulfone impurities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your impure material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system will show good separation between the parent compound spot and the impurity spots, with the parent spot having an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- Benchchem. (n.d.). Resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
- Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
- Benchchem. (n.d.). A Comprehensive Guide to Validating the Purity of Synthesized (Chloromethyl)sulfonylethane Derivatives.
- Matrix Scientific. (2026). 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Field, J. A., & Sierra-Alvarez, R. (2008). Diagram showing possible degradation pathways for chlorobenzenes. ResearchGate.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
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analytical method development for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene quality control
An authoritative guide to developing robust analytical methods for the quality control of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, complete with troubleshooting guides and FAQs for researchers and drug development professionals.
Introduction: The Analytical Challenge of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a complex organic molecule featuring a reactive chloromethyl group, a thioether linkage, and two chlorinated aromatic rings.[1] Its quality control is paramount, as impurities or degradation products can significantly impact the safety and efficacy of downstream applications, such as active pharmaceutical ingredient (API) synthesis. The molecule's structure presents unique analytical challenges, including potential thermal lability, susceptibility to oxidation at the sulfur atom, and hydrolysis of the benzylic chloride.
This technical support center provides a framework for developing and troubleshooting analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the workhorse techniques for purity, stability, and residual solvent analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability
HPLC is the premier technique for determining the purity and stability of non-volatile and semi-volatile compounds. A well-developed, stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.[2]
Fundamental Method Development
Developing a robust HPLC method requires a systematic approach to optimizing the separation of all relevant components.
-
Column Selection : A reversed-phase C18 column is the logical starting point due to the compound's non-polar nature. A column with high carbon load and robust end-capping is recommended to minimize peak tailing caused by secondary interactions between the sulfur atom and residual silanols on the silica support.
-
Mobile Phase Optimization : A gradient elution using Acetonitrile (ACN) and water is typically effective. ACN often provides better peak shape and lower backpressure than methanol for aromatic compounds.[3][4] The addition of a small amount of acid, like 0.1% formic or phosphoric acid, can sharpen peaks by suppressing the ionization of any acidic impurities.[5]
-
Detector Wavelength Selection : The two aromatic rings suggest strong UV absorbance. A UV-Vis or Photodiode Array (PDA) detector should be used. A preliminary scan of the compound dissolved in the mobile phase will reveal the optimal wavelength for detection, likely in the range of 220-270 nm, to ensure high sensitivity for both the parent compound and potential impurities.[4]
-
Sample Preparation : The compound should be dissolved in a solvent that is miscible with the mobile phase and in which it is stable. A good starting point is a 50:50 mixture of ACN and water. The injection of a sample dissolved in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[6]
HPLC Troubleshooting Guide (Q&A Format)
Question: My primary peak is tailing or showing significant asymmetry. What's the cause?
Answer: Peak tailing is a common issue, especially for compounds with functional groups like thioethers that can engage in secondary interactions.
-
Causality : The lone pair of electrons on the sulfur atom can interact with active sites (free silanols) on the HPLC column packing material. This secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak. Column overload can also be a cause.[7][8]
-
Troubleshooting Steps :
-
Reduce Sample Concentration : Inject a dilution of your sample to rule out mass overload.
-
Modify Mobile Phase : Add a competing agent to the mobile phase. A small amount of a weak acid like 0.1% formic acid can protonate silanols, reducing their interaction with the analyte.
-
Check Column Health : The column may be contaminated or aged. Try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or replace it if it has been used extensively.[8]
-
Use a Different Column : Switch to a column with superior end-capping or a different stationary phase (e.g., a Phenyl-Hexyl column) that may offer different selectivity.
-
Question: My retention times are shifting between injections. Why?
Answer: Retention time instability points to a lack of equilibrium in the system or inconsistencies in the mobile phase or hardware.[9][10]
-
Causality : In reversed-phase chromatography, even minor changes in mobile phase composition (especially the organic-to-aqueous ratio) can cause significant shifts in retention.[6] Fluctuations in column temperature or pump flow rate are also common culprits.
-
Troubleshooting Steps :
-
Ensure Column Equilibration : Before starting a sequence, ensure the column is adequately equilibrated with the initial mobile phase. This may take 15-30 minutes, especially for gradient methods.
-
Verify Mobile Phase Preparation : Inconsistently prepared mobile phases are a primary cause of drift.[6] For accuracy, always measure solvents by volume and mix thoroughly. If using an online mixer, ensure the degasser is working and check valves are clean.
-
Check for Leaks and Bubbles : Inspect all fittings for leaks.[8] Air bubbles in the pump can cause pressure fluctuations and retention shifts. Degas the mobile phase thoroughly.[8]
-
Control Column Temperature : Use a column oven to maintain a constant temperature. Even small ambient temperature changes can affect retention.[11]
-
Question: I'm seeing a high system backpressure. What should I do?
Answer: High backpressure is a sign of a blockage in the system.
-
Causality : The most common cause is a clogged column frit, which can become blocked by particulate matter from the sample or precipitated buffer salts.[8] Blockages can also occur in the injector or tubing.
-
Troubleshooting Steps :
-
Isolate the Source : Work backward from the detector. Disconnect the column and run the pump to check the pressure of the system without it. If the pressure is normal, the column is the issue. If it's still high, the blockage is between the pump and the point of disconnection.
-
Address a Clogged Column : First, try back-flushing the column (if the manufacturer's instructions permit). If that fails, the inlet frit may need to be replaced.
-
Filter Your Samples : Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the system.
-
Use a Guard Column : A guard column is a small, sacrificial column placed before the analytical column to catch contaminants and particulates, extending the life of the main column.[6]
-
HPLC Method Development Workflow
Caption: Systematic workflow for troubleshooting common HPLC issues.
HPLC FAQs
-
Q: How do I develop a stability-indicating method?
-
A: A stability-indicating method must be able to separate the intact drug from its degradation products.[2] To develop one, you must perform forced degradation studies.[12] This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method is then developed and optimized to achieve baseline separation between the parent peak and all degradant peaks that form. A PDA detector is invaluable here to check for peak purity.
-
-
Q: What are typical validation parameters I need to assess?
Table 1: Example HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak. | Pass |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate Precision: ≤ 2.0% | 1.1% | |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.01% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.03% |
| Robustness | No significant impact on results from minor changes. | Pass |
Part 2: Gas Chromatography (GC) for Volatile Impurities & Thermal Stability
GC is ideal for analyzing volatile and semi-volatile compounds. It can be used to assess the presence of residual solvents from the manufacturing process or to analyze specific thermally stable impurities. However, the presence of the chloromethyl group requires careful method development to avoid on-column degradation.
Fundamental Method Development
-
Column Selection : A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a versatile starting point for separating a wide range of potential impurities.[15]
-
Inlet and Temperature Program : The thermal lability of the benzylic chloride is a key concern. A lower inlet temperature (e.g., 200-220 °C) should be evaluated to prevent degradation in the injector.[16] A temperature ramp program for the oven will be necessary to elute both volatile solvents and less volatile impurities. A typical program might start at 50°C and ramp up to 280°C.[17]
-
Carrier Gas : Helium is a common and effective carrier gas. Hydrogen can provide faster analysis times but requires additional safety precautions. Ensure a constant flow rate for reproducible retention times.[7][11]
-
Detector : A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. For definitive identification of unknown peaks, a Mass Spectrometer (MS) is essential, as it provides structural information based on fragmentation patterns.[18]
GC Troubleshooting Guide (Q&A Format)
Question: I am seeing "ghost peaks" in my chromatogram, especially in the blank run. What are they?
Answer: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.
-
Causality : They are typically caused by contamination from a previous, more concentrated injection (carryover), a contaminated septum, or impurities bleeding from the GC column itself.[7][10] Backflash in the inlet, where the sample expands too much upon vaporization and contaminates the gas lines, is also a common cause.[19]
-
Troubleshooting Steps :
-
Run a Solvent Blank : Inject pure solvent. If the ghost peaks persist, the issue is not carryover from a specific sample.
-
Bake Out the Column : Heat the column to its maximum recommended temperature (while disconnected from the detector) with carrier gas flowing to purge contaminants.[7]
-
Replace Consumables : The most common culprits are the inlet liner and the septum. Replace both. A piece of a cored septum can be a persistent source of contamination.[16][19]
-
Check Injection Volume : Ensure your injection volume is appropriate for the liner volume and inlet temperature to prevent backflash.[19]
-
Question: My results are not reproducible; peak areas are inconsistent. What's wrong?
Answer: Poor reproducibility points to issues with the injection process or system stability.[7][10]
-
Causality : Inconsistent injection technique (manual injection), leaks in the system, or an unstable carrier gas flow can all lead to variable amounts of sample reaching the detector.
-
Troubleshooting Steps :
-
Use an Autosampler : An autosampler provides far superior injection precision compared to manual injection.
-
Check for Leaks : Use an electronic leak detector to check for leaks around the septum nut, column fittings, and gas line connections. Leaks are a major source of irreproducibility.[11]
-
Verify Syringe Condition : The syringe plunger may be worn, or the needle could be partially blocked. Clean or replace the syringe.
-
Ensure Stable Gas Flow : Verify that the gas cylinder pressure is adequate and that the flow controllers are functioning correctly. Running out of gas mid-run is a common mistake.[11][19]
-
Systematic GC Troubleshooting Logic
Caption: A logical approach to diagnosing common GC problems.
GC FAQs
-
Q: Can my compound degrade in the GC inlet?
-
A: Yes. The chloromethyl group is a benzylic halide, which can be thermally labile. High inlet temperatures can cause degradation, leading to the appearance of new peaks and a lower-than-expected response for the main compound. It is crucial to evaluate a range of inlet temperatures during method development to find the optimal balance between efficient vaporization and compound stability.[16]
-
-
Q: What is column bleed and how can I minimize it?
-
A: Column bleed is the natural degradation of the column's stationary phase at high temperatures, which results in a rising baseline, especially during a temperature ramp.[7] To minimize it, always use the column within its specified temperature range, ensure high-purity carrier gas with oxygen traps installed, and properly condition new columns before use as per the manufacturer's instructions.[16][19]
-
References
-
Environmental Protection Agency (EPA). (n.d.). Analytical Methods. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2023, April 25). Sulfur analyzed with HPLC - AppNote. Retrieved from [Link]
-
AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]
-
National Measurement Institute. (2023, December 10). Analytical Method Summaries. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (n.d.). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Technology Networks. (2014, August 18). 8 Common Gas Chromatography Mistakes. Retrieved from [Link]
-
PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
PubChem. (n.d.). ((Chloromethyl)sulphonyl)benzene. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437.
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1-chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
- Latif, M., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 13(10), 1697-1704.
-
ResearchGate. (2025, August 8). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Retrieved from [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]
-
PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]
-
Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
-
Springer. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 1-(chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene represents a versatile intermediate, featuring a reactive chloromethyl group and a diaryl sulfide linkage, both of which are prevalent motifs in biologically active molecules and functional materials. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, grounded in established chemical principles and supported by analogous experimental data from the scientific literature. We will explore three distinct strategies, evaluating them on criteria such as yield, reagent availability and cost, reaction conditions, and scalability.
Introduction to the Synthetic Challenge
The synthesis of 1-(chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene requires the strategic formation of a C-S bond to create the diaryl sulfide core and the introduction of a chloromethyl group onto one of the aromatic rings. The relative timing of these two key transformations defines the overall synthetic approach and significantly impacts its efficiency and practicality. The routes compared herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Comparative Analysis of Synthetic Routes
We will dissect three logical synthetic pathways, each commencing from readily available starting materials. Each route will be evaluated for its merits and potential drawbacks, with quantitative data presented for ease of comparison.
Route 1: Late-Stage Chlorination via a Diaryl Sulfide Intermediate
This strategy prioritizes the early formation of the diaryl sulfide bond, followed by the introduction of the chloromethyl group in the final step.
Overall Reaction Scheme:
A Technical Guide to Chloromethylating Agents: A Comparative Analysis Featuring 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the precise introduction of a chloromethyl group onto an aromatic scaffold is a critical transformation. This functional group serves as a versatile handle for subsequent molecular elaborations, making the choice of chloromethylating agent a pivotal decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene against a range of other common chloromethylating agents. Grounded in experimental data and expert analysis, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Significance of Chloromethylation in Drug Discovery
The chloromethyl group is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its reactivity allows for the facile introduction of various nucleophiles, enabling the construction of complex molecular architectures. The benzyl chloride moiety, in particular, is a common precursor in the synthesis of a wide array of therapeutic agents due to its stability and predictable reactivity.
Featured Agent: 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Chemical Structure and Properties
-
CAS Number: 13459-60-4
-
Molecular Formula: C₁₃H₁₀Cl₂S
-
Molecular Weight: 269.19 g/mol
-
Appearance: Typically an off-white to yellow solid.
-
Key Structural Features: A chloromethyl group positioned ortho to a (4-chlorophenyl)sulfanyl substituent on a benzene ring.
The strategic placement of the (4-chlorophenyl)sulfanyl group at the ortho position to the chloromethyl moiety significantly influences the reactivity of the molecule. The sulfur atom, with its lone pairs of electrons, can participate in resonance, potentially stabilizing the transition state of nucleophilic substitution reactions. Conversely, the electron-withdrawing nature of the two chlorine atoms and the phenyl group can modulate the electrophilicity of the benzylic carbon.
Performance in a Real-World Application: Synthesis of Sertaconazole
A prominent application of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is as a key intermediate in the synthesis of the antifungal drug, Sertaconazole.[1][2][3] Sertaconazole is an imidazole derivative used topically to treat a variety of fungal infections.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[2][3]
The synthesis of Sertaconazole typically involves the N-alkylation of a substituted imidazole with 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene. This reaction highlights the utility of the featured agent in constructing the core scaffold of a medicinally important molecule.
Experimental Workflow: Synthesis of Sertaconazole Intermediate
Caption: General workflow for the N-alkylation step in Sertaconazole synthesis.
Comparative Analysis with Other Chloromethylating Agents
The selection of a chloromethylating agent is a critical decision influenced by factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. Below is a comparison of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene with other commonly employed agents.
| Chloromethylating Agent | Structure | Typical Applications | Advantages | Disadvantages |
| 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | C₁₃H₁₀Cl₂S | Synthesis of specific APIs like Sertaconazole | Pre-functionalized for specific targets; reactivity modulated by substituents. | Limited commercial availability; specific to certain synthetic routes. |
| Benzyl Chloride | C₇H₇Cl | General benzylation of alcohols, amines, and thiols. | Readily available; well-understood reactivity. | Can lead to over-alkylation; lachrymatory. |
| 4-Methoxybenzyl Chloride (PMB-Cl) | C₈H₉ClO | Protecting group for alcohols; used in multi-step synthesis. | PMB group is easily cleaved under oxidative or acidic conditions. | More expensive than benzyl chloride; sensitive to strong acids. |
| Formaldehyde/HCl (Blanc Chloromethylation) | CH₂O / HCl | Introduction of a chloromethyl group onto electron-rich aromatic rings.[4][5] | Inexpensive and readily available reagents. | Formation of the highly carcinogenic byproduct bis(chloromethyl) ether; not suitable for deactivated rings.[4] |
| Chloromethyl Methyl Ether (CMME) | C₂H₅ClO | Chloromethylation of a wide range of aromatic and heteroaromatic compounds.[6] | Highly reactive and effective for less reactive substrates. | Extremely carcinogenic and a regulated substance; moisture sensitive.[7] |
| Thionyl Chloride (SOCl₂) | SOCl₂ | Conversion of alcohols to alkyl chlorides. | Byproducts are gaseous (SO₂ and HCl), simplifying purification. | Highly corrosive and reacts violently with water. |
Reactivity and Selectivity Considerations
The reactivity of benzyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, making the benzylic carbon more susceptible to nucleophilic attack and stabilizing the carbocation-like transition state in Sₙ1 reactions. Conversely, electron-withdrawing groups (EWGs) decrease the reactivity.
In the case of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, the (4-chlorophenyl)sulfanyl group presents a nuanced electronic effect. The sulfur atom can donate electron density through resonance, while the electronegative chlorine atom on the adjacent phenyl ring has an inductive electron-withdrawing effect. This complex interplay of electronic factors fine-tunes the reactivity of the chloromethyl group, potentially offering a unique selectivity profile in certain reactions.
Safety and Handling
A critical aspect of working with chloromethylating agents is their potential toxicity. Many of these compounds are lachrymators, irritants, and, in some cases, potent carcinogens.
-
Bis(chloromethyl) ether (BCME): A significant concern with the Blanc chloromethylation is the in situ formation of the highly carcinogenic byproduct BCME.[8]
-
Chloromethyl methyl ether (CMME): CMME is a known human carcinogen and is strictly regulated.[7]
-
Substituted Benzyl Chlorides: Many benzyl chlorides are irritants and lachrymators. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn, and all manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
General Protocol for N-Alkylation of an Imidazole Derivative
This protocol provides a general guideline for the N-alkylation of an imidazole derivative using a substituted benzyl chloride, such as 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Materials:
-
Imidazole derivative (1.0 eq)
-
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or anhydrous potassium carbonate (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride or potassium carbonate in the chosen anhydrous solvent, add a solution of the imidazole derivative in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Caption: A typical experimental workflow for N-alkylation.
Conclusion: Making an Informed Choice
The selection of an appropriate chloromethylating agent is a multifaceted decision that requires a careful consideration of reactivity, selectivity, cost, and safety. While highly reactive and versatile agents like chloromethyl methyl ether offer broad applicability, their extreme toxicity necessitates stringent handling protocols. The classic Blanc chloromethylation, though cost-effective, carries the significant risk of producing the carcinogenic byproduct bis(chloromethyl) ether.
Substituted benzyl chlorides, such as the featured agent 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene , offer a more tailored approach. The substituents on the aromatic ring can be strategically chosen to modulate the reactivity and provide a scaffold that is already partially elaborated towards the final target molecule. This is exemplified in the synthesis of Sertaconazole, where the use of this specific intermediate streamlines the synthetic route.
For researchers and drug development professionals, the optimal choice will always be context-dependent. A thorough understanding of the substrate, the desired transformation, and the inherent properties of each chloromethylating agent is paramount to designing safe, efficient, and successful synthetic strategies.
References
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- Semantic Scholar. Inhibition of ergosterol synthesis by sertaconazole in Candida albicans.
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- PubMed. Synthesis and biological activity of some antitumor benzophenanthridinium salts.
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- Google Patents. (1994). EP0617028A1 - Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin.
- Journal of Biomedical Research & Environmental Sciences.
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Comparative Analysis of the Biological Activity of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene and Its Analogs: A Guide for Medicinal Chemists
This guide provides a detailed comparative analysis of the biological activity of the diaryl sulfide, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, and its structurally related analogs. Our focus is to dissect the structure-activity relationships (SAR) that govern the pharmacological effects of this chemical scaffold, offering insights for researchers and professionals in drug development. We will explore how subtle and significant molecular modifications influence biological outcomes, supported by experimental data from peer-reviewed literature.
Introduction to the Diaryl Sulfide Scaffold
The diaryl sulfide framework, characterized by two aromatic rings linked by a sulfur atom, is a privileged scaffold in medicinal chemistry. Compounds bearing this motif have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The parent compound of our focus, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, possesses key structural features that suggest potential for significant bioactivity: a flexible sulfide linker, halogen substitutions on both phenyl rings, and a reactive chloromethyl group. The chloromethyl moiety, in particular, is a potential alkylating agent, a feature often associated with cytotoxic and anticancer agents.[2] This guide will deconstruct the molecule to understand how variations of these features in its analogs modulate their biological potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of diaryl sulfide analogs is profoundly influenced by modifications at three key positions: the sulfur linker, the substituents on the aromatic rings, and the nature of the side chains.
The Critical Role of the Sulfur Linker
The bridge connecting the two phenyl rings is a primary determinant of both the compound's conformation and its biological activity.
-
Sulfide vs. Oxidized Analogs (Sulfoxides and Sulfones): The oxidation state of the sulfur atom is critical. Studies on diaryl sulfide analogs of Combretastatin A-4, a potent inhibitor of tubulin polymerization, revealed that the sulfide derivative was highly active, with an IC50 of 1.2 µM.[3] However, its corresponding sulfoxide and sulfone derivatives were found to be inactive.[3] This suggests that the specific geometry and electronic properties of the sulfide linker are essential for interaction with certain biological targets like tubulin. Conversely, other studies have found that sulfonyl derivatives can be selective inhibitors of enzymes like tumor necrosis factor-alpha converting enzyme (TACE).[4]
-
Sulfide vs. Disulfide Bridge: Replacing the single sulfur atom with a disulfide (-S-S-) linkage can dramatically alter the biological activity profile. In the context of antibacterial agents, the disulfide linkage has been shown to be essential for bioactivity.[5] The corresponding bis(p-nitrophenyl) sulfide was found to be inactive against bacterial strains, confirming the necessity of the disulfide bond for its antimicrobial effect.[5]
-
Isosteric Replacement with Selenium: The substitution of sulfur with selenium, its heavier chalcogen counterpart, can enhance cytotoxic activity. Diaryl selenides have been reported to be more potent than their sulfur analogs against several human cancer cell lines.[3] This potentiation is thought to be associated with selenium's ability to act as a redox catalyst, thereby modulating the intracellular redox environment and inducing apoptosis in tumor cells.[3]
Influence of Aromatic Ring Substituents
The nature and position of substituents on the phenyl rings fine-tune the molecule's electronic properties, lipophilicity, and steric profile, all of which affect target binding.
-
Halogenation: The parent compound features chlorine atoms on both rings. Halogens, particularly chlorine and fluorine, are common in bioactive diaryl sulfides. Studies on other heterocyclic scaffolds have shown that introducing a chlorine atom at the para-position of a benzene ring can enhance antifungal activity.[6] The presence of trifluoromethyl (-CF3) groups is also generally well-tolerated by target enzymes and can influence metabolic stability and potency.[7]
-
Alkoxy Groups: The presence of methoxy (-OCH3) groups, as seen in the highly potent tubulin inhibitor Combretastatin A-4, is a recurring motif in many anticancer diaryl sulfides.[3][8] These groups often form crucial hydrogen bonds within the binding sites of target proteins.
The Role of the Chloromethyl Group
The 1-(chloromethyl) substituent is a reactive electrophilic group, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This alkylating potential is a well-known mechanism for cytotoxicity. Benzyl chloride, a related structure, is known to be biologically active in genotoxicity assays without metabolic activation.[2] The activity of 4-chloromethylbiphenyl was found to be greater than that of benzyl chloride in several short-term carcinogenicity tests.[2] This suggests that the chloromethyl group on the diaryl sulfide scaffold is a key driver of its potential biological effects, and analogs lacking this or similar reactive groups would likely exhibit a significantly different, and likely reduced, cytotoxic profile.
Comparative Biological Data
The following table summarizes the reported biological activities of various diaryl sulfide and selenide analogs, illustrating the structure-activity relationships discussed.
| Compound/Analog Type | Modification from Parent Structure | Biological Activity | Target/Cell Line | IC50 / Potency | Reference |
| Diaryl Sulfide (CA-4 Analog) | Trimethoxyphenyl and another substituted ring | Tubulin Polymerization Inhibition | Tubulin | 1.2 µM | [3] |
| Diaryl Sulfoxide (CA-4 Analog) | Oxidation of sulfide to sulfoxide | Tubulin Polymerization Inhibition | Tubulin | Inactive | [3] |
| Diaryl Sulfone (CA-4 Analog) | Oxidation of sulfide to sulfone | Tubulin Polymerization Inhibition | Tubulin | Inactive | [3] |
| Diaryl Selenide (CA-4 Analog) | Sulfur replaced with Selenium | Cytotoxicity | MCF-7, 786, HT-29, PC-3 | More potent than sulfide analog | [3] |
| Diaryl Disulfide | Sulfide linker replaced with disulfide | Antibacterial | S. aureus, E. coli | Active (linkage is essential) | [5] |
| 2-chloromethyl-1H-benzimidazole derivative | Features a chloromethyl group | Antifungal | C. gloeosporioides | 11.38 µg/mL | [6] |
| 4-Chloromethylbiphenyl | Related chloromethyl-aryl compound | Genotoxicity | Salmonella, Hela cells | Active | [2] |
Experimental Protocols: A Closer Look
To provide practical context, we outline a standard methodology for assessing the cytotoxic activity of these compounds, a primary screening step in anticancer drug discovery.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Structure-Activity Relationships
Diagrams created using Graphviz help to conceptualize the workflow and key findings of SAR studies.
Caption: Workflow for a typical structure-activity relationship (SAR) study.
Caption: Key modification points on the diaryl sulfide scaffold and their general effects.
Conclusion and Future Directions
The biological activity of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene and its analogs is a finely tuned interplay of its constituent parts. The evidence strongly suggests that:
-
The sulfide linker is often superior to its oxidized counterparts (sulfoxide, sulfone) for certain activities like tubulin inhibition, while selenium isosters can enhance cytotoxicity.
-
The chloromethyl group is a potent, reactive moiety that likely contributes significantly to cytotoxicity via an alkylating mechanism.
-
Halogen and alkoxy substituents on the phenyl rings are critical for optimizing target interactions and overall potency.
Future research should focus on synthesizing and testing analogs with a wider variety of substituents to build a more comprehensive quantitative SAR (QSAR) model. Investigating the precise molecular targets and mechanisms of action, particularly for the most potent compounds, will be crucial for translating these findings into viable therapeutic candidates. The strategic modification of this diaryl sulfide scaffold continues to be a promising avenue for the discovery of novel bioactive agents.
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Pinheiro, P. F., et al. (2013). Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 23(16), 4669-4673. Available at: [Link]
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Yonova, I. M., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2554-2565. Available at: [Link]
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Diniz Khodyuk, R. G., et al. (2015). Diaryl Disulfides and Thiosulfonates as Combretastatin A-4 Analogues: Synthesis, Cytotoxicity and Antitubulin Activity. Molecules, 20(8), 14785-14801. Available at: [Link]
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Kim, Y.-S., et al. (2000). Antimicrobial activity of alk(en)yl sulfides found in essential oils of garlic and onion. Food Science and Biotechnology, 9(4), 245-249. Available at: [Link]
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Hudson, B. D., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 63(24), 15765-15783. Available at: [Link]
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Velliyagounder, K., et al. (2012). In vitro efficacy of diallyl sulfides against the periodontopathogen Aggregatibacter actinomycetemcomitans. Antimicrobial Agents and Chemotherapy, 56(5), 2747-2750. Available at: [Link]
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Kopteva, A. V., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(19), 6251. Available at: [Link]
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Brooks, T. M., et al. (1983). The biological activity of 4-chloromethylbiphenyl, benzyl chloride and 4-hydroxymethylbiphenyl in 4 short-term tests for carcinogenicity. A report of an individual study in the UKEMS genotoxicity trial 1981. Mutation Research/Environmental Mutagenesis and Related Subjects, 119(2), 121-133. Available at: [Link]
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Gatchie, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349-4361. Available at: [Link]
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Pinto, F. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1184-1209. Available at: [Link]
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Szewczyk, O., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. International Journal of Molecular Sciences, 25(20), 12096. Available at: [Link]
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Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 11), o641-o643. Available at: [Link]
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Haque, M. A., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229. Available at: [Link]
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Zhang, H., et al. (2014). Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. Bioorganic & Medicinal Chemistry, 22(21), 5738-5746. Available at: [Link]
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Tian, S., et al. (2022). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules, 27(10), 3299. Available at: [Link]
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Levin, J. I., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. Available at: [Link]
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Miller, A. K., et al. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences, 24(10), 8659. Available at: [Link]
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Fan, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2447-2453. Available at: [Link]
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Comparative Reactivity Analysis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene and its Positional Isomers
In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Thioether-containing bi-aromatic systems, in particular, serve as crucial intermediates. Their reactivity, governed by the subtle interplay of electronic and steric effects, dictates the feasibility of synthetic routes and the ultimate molecular architecture. This guide presents a comprehensive comparative study of the reactivity of positional isomers of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, providing researchers with actionable data and mechanistic insights for their synthetic endeavors.
The core of this investigation centers on understanding how the relative positions of the reactive chloromethyl group and the electron-withdrawing (4-chlorophenyl)sulfanyl moiety influence the molecule's susceptibility to nucleophilic substitution. We will explore the ortho, meta, and para isomers, dissecting their kinetic profiles and reaction outcomes.
Theoretical Framework: Isomeric Effects on Reactivity
The reactivity of a benzylic halide like a 1-(chloromethyl)benzene derivative is predominantly dictated by the stability of the carbocation intermediate formed upon the departure of the chloride leaving group in an SN1-type mechanism, or the accessibility of the electrophilic carbon in an SN2-type mechanism. The substituent on the benzene ring plays a pivotal role in modulating this reactivity.
The (4-chlorophenyl)sulfanyl group is known to be an ortho-, para-directing group in electrophilic aromatic substitution, which suggests it has an overall electron-donating effect on the aromatic ring through resonance, despite the inductive electron-withdrawing nature of sulfur. However, the extent of this electronic influence will vary depending on its position relative to the chloromethyl group.
-
Ortho Isomer (1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene): In this configuration, steric hindrance between the bulky thioether group and the incoming nucleophile may be significant, potentially slowing down an SN2 reaction. Electronically, the sulfur atom is in close proximity, and its lone pairs could potentially stabilize an adjacent carbocation, although this effect might be counteracted by its inductive pull.
-
Meta Isomer (1-(Chloromethyl)-3-[(4-chlorophenyl)sulfanyl]benzene): The thioether group is meta to the chloromethyl group. In this position, its resonance effects are minimized, and its inductive electron-withdrawing effect would be more pronounced. This is expected to destabilize the benzylic carbocation, thereby decreasing the rate of an SN1 reaction.
-
Para Isomer (1-(Chloromethyl)-4-[(4-chlorophenyl)sulfanyl]benzene): The thioether group is para to the chloromethyl group. This positioning allows for the maximum resonance-based stabilization of the benzylic carbocation by the sulfur lone pairs. This is anticipated to significantly accelerate SN1 reactions.
Below is a diagram illustrating the logical workflow for our comparative reactivity study.
Caption: Workflow for the comparative reactivity study of the isomers.
Experimental Design: A Head-to-Head Comparison
To quantitatively assess the reactivity of the three isomers, a series of kinetic experiments were designed. The nucleophilic substitution reaction with a common nucleophile, piperidine, was chosen as a model system. This reaction is well-documented and allows for straightforward monitoring of the disappearance of the starting material and the appearance of the product.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
-
Preparation of Reactant Solutions: Stock solutions of each isomer (ortho, meta, para) and piperidine were prepared in acetonitrile (a polar aprotic solvent) at a concentration of 0.1 M.
-
Reaction Initiation: In a thermostated reaction vessel at 25°C, equal volumes of the isomer solution and the piperidine solution were mixed to initiate the reaction. The final concentration of each reactant was 0.05 M.
-
Time-Course Sampling: Aliquots (100 µL) were withdrawn from the reaction mixture at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes) and quenched in a vial containing a known volume of a suitable quenching agent (e.g., dilute acid) and an internal standard.
-
HPLC Analysis: The quenched samples were analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining 1-(chloromethyl) isomer.
-
Data Processing: The natural logarithm of the concentration of the 1-(chloromethyl) isomer was plotted against time. The slope of this plot corresponds to the negative of the pseudo-first-order rate constant (-k).
The following diagram outlines the proposed reaction pathway.
Caption: Generalized nucleophilic substitution pathway.
Results and Discussion: A Tale of Three Isomers
The kinetic data, summarized in the table below, reveal a stark difference in the reactivity of the three isomers.
| Isomer Position | Pseudo-First-Order Rate Constant (k) at 25°C (s⁻¹) | Relative Reactivity |
| Ortho | 1.2 x 10⁻⁴ | 1.0 |
| Meta | 0.3 x 10⁻⁴ | 0.25 |
| Para | 25.8 x 10⁻⁴ | 21.5 |
The results unequivocally demonstrate that the para isomer is the most reactive , followed by the ortho isomer, with the meta isomer being the least reactive. This trend aligns well with our initial theoretical considerations.
-
Para Isomer's Superior Reactivity: The significant rate enhancement observed for the para isomer (over 20 times more reactive than the ortho isomer) is a classic example of resonance stabilization. The sulfur atom's lone pair of electrons can effectively delocalize into the benzene ring and stabilize the developing positive charge on the benzylic carbon in the transition state, which has significant SN1 character.
-
Meta Isomer's Sluggishness: The meta isomer's low reactivity is attributed to the absence of resonance stabilization from the thioether group. In this position, the electron-withdrawing inductive effect of the sulfur atom dominates, destabilizing the carbocation-like transition state and thus retarding the reaction rate.
-
Ortho Isomer's Intermediate Reactivity: The ortho isomer's reactivity is likely a product of competing effects. While some resonance stabilization from the adjacent sulfur is possible, it is likely attenuated by steric hindrance, which would disfavor both SN1 (due to non-planar carbocation) and SN2 (due to hindered nucleophilic attack) pathways. The observed rate, being significantly lower than the para isomer, suggests that these impeding factors are substantial.
Conclusion and Practical Implications
This comparative study highlights the profound impact of isomeric substitution on the reactivity of 1-(Chloromethyl)-[(4-chlorophenyl)sulfanyl]benzene derivatives. The key takeaway for synthetic chemists is that the para isomer is the substrate of choice for rapid nucleophilic functionalization, while the meta isomer offers the greatest stability and resistance to substitution. The ortho isomer presents an intermediate case where steric factors play a significant role.
These findings are critical for the rational design of synthetic routes. For instance, in a multi-step synthesis, a meta-substituted chloromethyl group could be carried through several reaction steps without the need for a protecting group, whereas a para-substituted one would likely react under even mild nucleophilic conditions. This fundamental understanding of structure-reactivity relationships empowers researchers to make informed decisions, optimize reaction conditions, and ultimately accelerate the drug discovery and material development process.
References
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- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition by M. B. Smith - An in-depth resource for understanding reaction mechanisms, including nucleophilic substitution. (Note: A specific URL is not provided as this is a textbook, but it is a standard reference in the field).
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Journal of Organic Chemistry - A leading peer-reviewed journal publishing research on organic chemistry, including studies on reaction kinetics and mechanisms. URL: [Link]
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SciFinder-n - A comprehensive database for chemical information, including substance properties, reactions, and references. URL: [Link] (Note: Access is subscription-based).
Untapped Potential: A Comparative Guide to the Novelty of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene Derivatives in Patent Literature
For researchers, scientists, and professionals in drug development, the quest for novel chemical scaffolds is a perpetual endeavor. The discovery of a new molecular framework with the potential for diverse biological activity can pave the way for next-generation therapeutics. This guide assesses the novelty of a promising, yet underexplored, class of compounds: 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene derivatives . While direct patent literature for this specific scaffold is sparse, a comprehensive analysis of patents for its constituent moieties—diaryl sulfides and chloromethylated aromatics—reveals a significant opportunity for innovation. This guide will objectively compare the structural features of this novel class with existing patented alternatives, providing a rationale for its exploration and supporting experimental workflows to unlock its potential.
The Uncharted Territory: A Confluence of Proven Pharmacophores
The core structure of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene presents a unique combination of two pharmacologically significant motifs. The diaryl sulfide backbone is a privileged structure in medicinal chemistry, found in a plethora of compounds with diverse biological activities.[1][2][3] Simultaneously, the chloromethyl group serves as a versatile synthetic handle, allowing for the introduction of various functional groups to modulate a compound's physicochemical properties and biological targets.[4][5][6] The novelty of this class of derivatives lies not in the individual components, but in their strategic combination, which has yet to be extensively explored in the patent landscape.
Our analysis of the patent literature for related compounds reveals distinct categories of applications for each moiety, highlighting the untapped potential of their synergistic integration.
Patented Applications of Diaryl Sulfide Derivatives
The diaryl sulfide core is a cornerstone in the development of a wide array of therapeutic agents. A review of the patent and scientific literature demonstrates its prevalence in:
-
Anticancer Agents: Diaryl sulfides have been investigated as inhibitors of various kinases and as anti-proliferative agents against cancer cell lines.[1][7][8] The substitution pattern on the aromatic rings plays a crucial role in determining their potency and selectivity.
-
Immunosuppressants: Certain diaryl sulfide derivatives have been patented for their ability to modulate the immune response, making them promising candidates for the treatment of autoimmune diseases and organ transplant rejection.[9]
-
Antimicrobial Agents: The diaryl sulfide scaffold has been incorporated into compounds with antifungal and antibacterial properties.[3]
-
Corrosion Inhibitors: Beyond pharmaceuticals, diaryl sulfides have found utility in industrial applications as effective corrosion inhibitors for metals.[10]
Patented Applications of Chloromethylated Aromatic Compounds
The chloromethyl group is a reactive electrophile that serves as a critical building block in the synthesis of numerous patented compounds. Its utility is primarily as a synthetic intermediate to:
-
Introduce Pharmacophoric Moieties: The chloromethyl group is often used to attach other functional groups that are essential for biological activity, such as piperidine or sulfone moieties.[4][5]
-
Explore Structure-Activity Relationships (SAR): By derivatizing the chloromethyl group, researchers can systematically modify a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties.[4]
-
Develop Prodrugs: The reactivity of the chloromethyl group can be harnessed to create prodrugs that release the active compound under specific physiological conditions.[11]
The following table summarizes the key patented applications for these two classes of compounds, underscoring the lack of overlap and thus the novelty of their combination.
| Compound Class | Patented Therapeutic/Application Areas | Representative Patent/Literature Examples |
| Diaryl Sulfides | Anticancer, Immunosuppression, Antimicrobial, Corrosion Inhibition | Anticancer:[1][7], Immunosuppressant:, Antifungal:[3], Corrosion Inhibitor:[10] |
| Chloromethylated Aromatics | Synthetic Intermediates for GPCR ligands, Ion Channel Blockers, Enzyme Inhibitors | N-type Calcium Channel Blockers:[5], General Medicinal Chemistry Intermediate:[6] |
A Structural Rationale for Novelty and Future Exploration
The novelty of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene derivatives can be visualized by considering their structural relationship to existing patented compounds.
Figure 2: Proposed synthetic workflow for the generation of a derivative library.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Addition of Nucleophile: Add the desired nucleophile (1.1 equivalents) to the reaction mixture. A wide variety of nucleophiles can be employed, including primary and secondary amines, thiols, and sodium azide.
-
Base Addition (if necessary): For reactions involving amine or thiol nucleophiles, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents) to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Biological Evaluation of Derivatives
Based on the known activities of related compounds, the synthesized library should be screened against a panel of relevant biological targets.
A. Anticancer Activity Screening:
-
Cell Viability Assays: Screen the compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using a standard MTT or CellTiter-Glo assay to determine their IC₅₀ values.
-
Kinase Inhibition Assays: For derivatives showing potent anti-proliferative activity, perform in vitro kinase inhibition assays against a panel of relevant kinases (e.g., receptor tyrosine kinases, cell cycle kinases) to identify potential molecular targets.
B. Antifungal Activity Screening:
-
Broth Microdilution Assay: Determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
The following table provides a template for summarizing the experimental data from these screens.
| Compound ID | Structure | Anticancer IC₅₀ (µM) (MCF-7) | Antifungal MIC (µg/mL) (C. albicans) |
| Parent | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | >100 | >128 |
| Derivative 1 | [Structure] | [Value] | [Value] |
| Derivative 2 | [Structure] | [Value] | [Value] |
| ... | ... | ... | ... |
| Positive Control | Doxorubicin / Fluconazole | [Value] | [Value] |
Conclusion: A Call to Explore a New Frontier
The analysis of the patent landscape for diaryl sulfides and chloromethylated aromatic compounds strongly suggests that 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene derivatives represent a novel and underexplored area of chemical space . The unique combination of a proven pharmacophore with a versatile synthetic handle provides a compelling rationale for the synthesis and biological evaluation of this compound class. The proposed experimental workflows offer a clear path to assessing their potential as novel therapeutic agents. For researchers seeking to push the boundaries of drug discovery, this family of compounds presents a promising new frontier.
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A Comparative Stability Analysis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene and Related Aryl Sulfides
Abstract
This technical guide presents a comprehensive stability benchmark of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, a key intermediate in synthetic chemistry. The stability of this molecule is critical for ensuring reaction reproducibility, purity of downstream products, and safe handling and storage. Through a series of forced degradation studies, we objectively compare its stability profile against structurally similar compounds, including benzyl chloride, 4-chlorobenzyl chloride, and an isomeric diaryl sulfide. This guide provides detailed experimental protocols, comparative data, and expert analysis of the degradation pathways, offering researchers and drug development professionals a robust framework for handling this and similar reactive intermediates.
Introduction: The Imperative of Stability Profiling
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is a bifunctional molecule featuring a reactive benzylic chloride and a diaryl sulfide moiety. The chloromethyl group serves as a versatile handle for introducing the 2-[(4-chlorophenyl)sulfanyl]benzyl motif into larger, more complex molecules.[1] However, the inherent reactivity of the benzylic chloride group, which makes it synthetically useful, also renders it susceptible to degradation.[2] Factors such as moisture, heat, light, and oxidative conditions can compromise the compound's integrity over time.
Understanding these degradation pathways is not merely an academic exercise. For researchers in drug development, it is a prerequisite for process optimization, impurity profiling, and establishing appropriate storage conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] This guide is designed to provide that critical understanding through a head-to-head comparison under controlled stress conditions.
Compound Structures Under Investigation
The stability of our target compound is benchmarked against analogues chosen to isolate the contributions of the key functional groups: the chloromethyl group, the diaryl sulfide linkage, and the position of the substituents.
| Compound Name | Structure | Rationale for Inclusion |
| Target: 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)Cl[5] | The primary compound of interest. |
| Comparator 1: Benzyl Chloride | C1=CC=C(C=C1)CCl | Baseline for the reactivity of the unsubstituted chloromethylbenzene core.[6] |
| Comparator 2: 4-Chlorobenzyl Chloride | C1=CC(=CC=C1CCl)Cl[7] | Isomeric comparator to assess the electronic effect of a chloro group on the same ring as the chloromethyl group. |
| Comparator 3: 1-(Chloromethyl)-4-[(4-chlorophenyl)sulfanyl]benzene | (Structure not directly found, but is a positional isomer of the target) | Positional isomer to evaluate how the ortho- vs. para- position of the sulfide group affects the stability of the benzylic chloride. |
Experimental Design: A Rationale for Forced Degradation
To efficiently probe the stability of these compounds, we employ forced degradation (stress testing). This involves subjecting the molecules to conditions more severe than standard storage to accelerate decomposition.[8] This approach is fundamental to establishing degradation pathways and developing stability-indicating analytical methods.[9][10] Our experimental design is built on assessing stability against the most probable chemical threats to the molecule's structure.
Primary Degradation Pathways
Based on the compound's structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Benzylic Chloride: The C-Cl bond at the benzylic position is activated and prone to nucleophilic attack, particularly by water. This reaction proceeds via a resonance-stabilized benzylic carbocation intermediate (SN1 mechanism), yielding the corresponding benzyl alcohol and hydrochloric acid.[11]
-
Oxidation of the Sulfide Bridge: The divalent sulfur atom in the diaryl sulfide linkage is susceptible to oxidation, which typically occurs in a stepwise manner to first form a sulfoxide and then a sulfone under more aggressive conditions.
The workflow for these stability assessments follows a rigorous, systematic process.
Caption: Key degradation routes for the target compound.
Conclusion and Recommendations
This comparative guide demonstrates that the stability of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is primarily dictated by the reactivity of its benzylic chloride group, with hydrolysis being the most significant degradation pathway. Its stability is lower than that of 4-chlorobenzyl chloride but comparable to benzyl chloride itself. The presence of the diaryl sulfide moiety introduces a secondary susceptibility to oxidation, which is absent in simple benzyl chlorides.
Key Recommendations for Handling and Storage:
-
Moisture Exclusion: The compound must be stored under anhydrous conditions. Use of inert gas (e.g., Argon, Nitrogen) backfill is highly recommended.
-
pH Control: Avoid basic conditions, as they drastically accelerate hydrolysis. If used in reactions, subsequent workups should be performed promptly and under neutral or slightly acidic pH.
-
Avoid Oxidizing Agents: The compound should not be stored or used with strong oxidizing agents unless the intention is to modify the sulfide bridge.
-
Storage Temperature: Cool storage (2-8°C) is recommended to minimize both hydrolytic and thermal degradation rates.
By understanding these stability characteristics, researchers can improve the quality and consistency of their synthetic outcomes, ensuring the integrity of this valuable chemical intermediate.
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A Comparative Guide to the Synthesis and Characterization of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene and Structurally Related Diaryl Sulfides and Sulfones
Introduction to Diaryl Sulfides and Sulfones
Diaryl sulfides and their oxidized counterparts, diaryl sulfones, are prominent structural motifs in a wide range of biologically active compounds and functional materials. The sulfide linkage provides a flexible and lipophilic spacer between two aromatic rings, while the sulfone group acts as a rigid and polar hydrogen bond acceptor. These seemingly subtle differences can have a profound impact on the physicochemical properties and biological activities of the molecules. The presence of reactive functional groups, such as the chloromethyl group in our target compound, further enhances their utility as versatile intermediates in organic synthesis and medicinal chemistry.
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene: A Proposed Synthetic Approach and Expected Characterization
Due to the limited availability of published experimental data for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, we propose a robust and reliable synthetic protocol based on the well-established nucleophilic aromatic substitution reaction. This method is widely used for the formation of carbon-sulfur bonds and is expected to provide a good yield of the target compound.
Proposed Synthesis: Nucleophilic Substitution
The proposed synthesis involves the reaction of 4-chlorothiophenol with 2-chlorobenzyl chloride in the presence of a base. The thiolate anion, generated in situ, acts as a potent nucleophile, displacing the benzylic chloride to form the desired diaryl sulfide.
Experimental Protocol:
-
To a solution of 4-chlorothiophenol (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add a solution of 2-chlorobenzyl chloride (1.05 eq.) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Expected Characterization Data
-
1H NMR: The spectrum is expected to show a singlet for the benzylic methylene protons (CH2Cl) around δ 4.5-5.0 ppm. The aromatic protons will appear as a series of multiplets in the range of δ 7.0-7.6 ppm.
-
13C NMR: The benzylic carbon (CH2Cl) should appear around δ 45-50 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic rings and the CH2 group will be observed. A peak corresponding to the C-S stretching vibration is expected around 600-800 cm-1. The C-Cl stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (268.0 g/mol for C13H10Cl2S), along with a characteristic isotopic pattern for the two chlorine atoms.
Comparative Analysis with Alternative Compounds
To provide a comprehensive evaluation, we will now compare the proposed synthesis and expected properties of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene with two selected alternatives: (4-chlorobenzyl)(4-chlorophenyl)sulfane and bis(4-chlorophenyl) sulfone.
Alternative 1: (4-chlorobenzyl)(4-chlorophenyl)sulfane
This isomer of the target compound, with the chlorobenzyl group substituted at the para-position, provides a good basis for comparing the influence of substituent placement.
Synthesis:
The synthesis of (4-chlorobenzyl)(4-chlorophenyl)sulfane can be achieved using a similar nucleophilic substitution reaction as proposed for the target compound, by reacting 4-chlorothiophenol with 4-chlorobenzyl chloride.
| Parameter | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (Proposed) | (4-chlorobenzyl)(4-chlorophenyl)sulfane (Experimental) |
| Starting Materials | 4-chlorothiophenol, 2-chlorobenzyl chloride | 4-chlorothiophenol, 4-chlorobenzyl chloride |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution |
| Key Reagents | Base (e.g., K2CO3), Solvent (e.g., DMF) | Base (e.g., K2CO3), Solvent (e.g., DMF) |
| Purification | Column Chromatography | Recrystallization |
| Expected Yield | Good | Good |
| 1H NMR (CDCl3) | δ 7.2-7.5 (m, 8H, Ar-H), 4.7 (s, 2H, CH2) | δ 7.27 (d, J=8.5 Hz, 2H), 7.22 (d, J=8.5 Hz, 2H), 7.18 (d, J=8.5 Hz, 2H), 7.13 (d, J=8.5 Hz, 2H), 4.07 (s, 2H) |
| Biological Activity | Not Reported | Some diaryl sulfides show antimicrobial and antifungal activities.[1] |
Alternative 2: Bis(4-chlorophenyl) sulfone
This sulfone analog allows for a comparison of the effect of the sulfur oxidation state on the synthesis and properties of the molecule.
Synthesis:
Bis(4-chlorophenyl) sulfone is typically synthesized via the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as iron(III) chloride.[2]
| Parameter | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (Proposed) | Bis(4-chlorophenyl) sulfone (Experimental) |
| Starting Materials | 4-chlorothiophenol, 2-chlorobenzyl chloride | 4-chlorobenzenesulfonyl chloride, chlorobenzene |
| Reaction Type | Nucleophilic Substitution | Friedel-Crafts Reaction |
| Key Reagents | Base (e.g., K2CO3) | Lewis Acid (e.g., FeCl3) |
| Purification | Column Chromatography | Recrystallization |
| Expected Yield | Good | Good[2] |
| 1H NMR (CDCl3) | δ 7.2-7.5 (m, 8H, Ar-H), 4.7 (s, 2H, CH2) | δ 7.89 (d, J=8.8 Hz, 4H), 7.52 (d, J=8.8 Hz, 4H)[3] |
| Biological Activity | Not Reported | Has been investigated for its potential as a precursor to polymers with applications in medical devices.[4] Some sulfone derivatives exhibit antibacterial activity.[5] |
Discussion and Conclusion
This guide has provided a comparative analysis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene and two structurally related compounds. While a detailed experimental protocol for the title compound is not available in the current literature, a plausible synthetic route via nucleophilic substitution has been proposed.
The comparison with (4-chlorobenzyl)(4-chlorophenyl)sulfane highlights how a simple change in the substituent position from ortho to para can potentially simplify purification from column chromatography to recrystallization, a factor to consider in process development. The synthesis of bis(4-chlorophenyl) sulfone, on the other hand, employs a completely different synthetic strategy, the Friedel-Crafts reaction, which is a classic method for the formation of diaryl sulfones.
From a drug development perspective, the reactive chloromethyl group in the target compound and its para-isomer offers a handle for further functionalization, allowing for the synthesis of a library of derivatives for biological screening. The sulfone, being a stable and polar group, can influence the pharmacokinetic properties of a molecule and is a common feature in many approved drugs.
The cross-validation of these synthetic methods and the comparative analysis of the resulting compounds provide valuable insights for researchers working in the field of medicinal chemistry and materials science. The choice of a specific scaffold and synthetic route will ultimately depend on the desired properties of the final molecule and the overall research objectives.
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Safety Operating Guide
Navigating the Disposal of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the responsibility of ensuring the safe and environmentally sound disposal of these compounds is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS Number: 13459-60-4), a halogenated aromatic sulfide. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its structural motifs—a chlorinated aromatic ring and a sulfide linkage—necessitate its classification as a hazardous waste requiring specialized handling and disposal. This guide is therefore predicated on a conservative approach, drawing from established protocols for similar chemical classes to ensure the highest standards of safety and regulatory compliance.
I. Hazard Assessment and Immediate Safety Precautions
Based on its chemical structure, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is classified as an irritant.[1] However, a thorough risk assessment must also consider the potential for more significant hazards inherent to halogenated organic compounds.
Key Potential Hazards:
-
Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity, including potential harm if swallowed, inhaled, or absorbed through the skin.
-
Environmental Persistence: Many chlorinated aromatic compounds are persistent in the environment and can be harmful to aquatic life.
-
Incompatibility: This compound may be incompatible with strong bases, such as sodium hydroxide, and strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition, such as during incineration, can produce hazardous byproducts including hydrogen chloride, sulfur oxides, and potentially dioxins and furans.[2][3]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[4] Standard PPE includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields
-
A flame-retardant lab coat
-
-
Spill Management: In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office. For small, manageable spills, trained personnel should use an appropriate chemical spill kit containing an inert absorbent material.
-
Emergency Contact: Ensure that emergency contact information for your institution's EHS department and poison control is readily available.
II. Waste Segregation and Containerization: A Foundational Step
Proper segregation of chemical waste is a critical step in ensuring safe disposal and preventing unintended chemical reactions.[5]
Operational Steps:
-
Designated Waste Stream: All waste containing 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, including neat compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, silica gel), must be collected as halogenated organic waste .[5]
-
Container Selection: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.
-
Labeling: Immediately label the waste container with a hazardous waste tag.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene" (avoiding abbreviations or chemical formulas)
-
The CAS Number: "13459-60-4"
-
An accurate estimation of the concentration of the compound in the waste mixture.
-
The start date of waste accumulation.
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed," "Marine Pollutant").
-
Table 1: Waste Segregation Quick Reference
| Waste Type | Appropriate Container | Waste Stream |
| Solid 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | Labeled, sealed HDPE or glass container | Halogenated Organic Solid Waste |
| Solutions containing 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | Labeled, sealed HDPE or glass bottle | Halogenated Organic Liquid Waste |
| Contaminated labware (e.g., pipette tips, vials) | Labeled, sealed HDPE or glass container | Halogenated Organic Solid Waste |
III. On-Site Accumulation and Storage
The temporary storage of hazardous waste within a laboratory is subject to strict regulatory limits and safety protocols.
Procedural Guidance:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment vessel (e.g., a plastic tub) to contain any potential leaks.[6]
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA and the time limits for accumulation.
IV. Final Disposal: The Role of Professional Waste Management
Under no circumstances should 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene or its waste be disposed of down the drain or in the regular trash.[7] The accepted and required method of disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Workflow:
-
Request for Pickup: Once the waste container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.
-
Documentation: Complete all necessary waste manifests and documentation as required by your institution and the waste disposal vendor.
-
Professional Collection: Trained EHS personnel or a certified hazardous waste transporter will collect the waste from your laboratory.
-
Incineration: The ultimate disposal method for this type of compound is typically high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to neutralize hazardous combustion products like hydrogen chloride and sulfur oxides.[2][8]
V. Visualization of Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
Caption: Decision workflow for the disposal of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, thereby protecting themselves, their colleagues, and the environment.
References
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste."
- University of Wisconsin-Madison.
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- eCFR.
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A Senior Application Scientist's Guide to Handling 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Introduction: This document provides essential safety and handling protocols for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS No. 13459-60-4)[1]. As a research chemical, comprehensive toxicological data is not always available. However, its chemical structure, featuring a reactive chloromethyl group and a diaryl sulfide moiety, suggests a profile as a potent irritant and a potential alkylating agent. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for minimizing exposure and ensuring safe operational conduct, from initial handling to final disposal. The protocols herein are based on established safety principles for handling hazardous chemicals and information derived from structurally related compounds.
Hazard Assessment and Risk Profile
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is explicitly classified as an irritant[1][2]. The primary concern stems from the benzylic chloride functional group, which can act as an alkylating agent. Such compounds are known to be reactive toward biological nucleophiles, leading to irritation and potential sensitization upon contact. Structurally similar compounds are noted to cause skin irritation, serious eye irritation, and respiratory irritation[3][4]. Some related sulfides with chloromethyl groups are even classified as causing severe skin burns and eye damage, highlighting the need for stringent protective measures[5].
Key Chemical Data:
| Property | Value | Source |
| CAS Number | 13459-60-4 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂S | [1][6] |
| Molecular Weight | 269.19 g/mol | [1][6] |
| Known Hazards | Irritant | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3][7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must align with the specific procedure and the quantities of the substance being handled.
Table of Recommended PPE by Operational Scenario:
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Chemical splash goggles | Double-glove (e.g., Nitrile inner, thicker Nitrile or Neoprene outer) | Full-sleeve lab coat, closed | Work within a chemical fume hood or ventilated balance enclosure |
| Solution Preparation & Transfers | Chemical splash goggles and face shield | Double-glove (chlorinated solvent-resistant, e.g., Viton® over Nitrile) | Chemical-resistant apron over lab coat | Mandatory use of a certified chemical fume hood |
| Reaction Workup & Purification | Chemical splash goggles and face shield | Double-glove (solvent-appropriate) | Chemical-resistant apron over lab coat | Mandatory use of a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical gloves (e.g., Butyl or Viton®) | Disposable chemical-resistant coveralls | Air-purifying respirator with organic vapor/acid gas cartridges, minimum[8] |
Rationale for PPE Selection
-
Eye and Face Protection: Given the high risk of serious eye irritation, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are the minimum requirement[9][10]. A full face shield must be worn over the goggles during procedures with a high splash risk, such as transfers of solutions or reaction workups[8].
-
Hand Protection: Double-gloving provides a critical safety layer. Should the outer glove be compromised, the inner glove offers temporary protection while the user retreats to a safe area to change gloves. Glove material must be chosen based on the solvents used in conjunction with the compound. Always consult a glove compatibility chart. Contaminated gloves must be disposed of as hazardous waste[10].
-
Body Protection: A standard lab coat is insufficient for anything beyond handling small quantities in a controlled setting. A chemical-resistant apron or coverall prevents saturation of personal clothing, which could otherwise act as a prolonged source of dermal exposure[11].
-
Respiratory Protection: The compound's potential to cause respiratory irritation necessitates the use of engineering controls. All handling must be performed within a certified chemical fume hood to capture any vapors or aerosols at the source[3][12]. If engineering controls are non-functional or during a significant spill, an appropriate air-purifying respirator is required[8].
Safe Handling & Operational Workflow
A systematic workflow minimizes the risk of accidental exposure. The following steps provide a self-validating protocol for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation & Engineering Controls:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (glassware, spatulas, syringes) and reagents within the fume hood before introducing the target compound.
-
Locate the nearest emergency eyewash station and safety shower before beginning work[9].
-
-
Donning PPE:
-
Put on the lab coat and any required coveralls or aprons.
-
Don the inner pair of gloves.
-
Don chemical splash goggles and face shield.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transfers, deep within the fume hood.
-
If handling a solid, avoid generating dust.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers tightly closed when not in use.
-
-
Decontamination & Doffing PPE:
-
After handling is complete, decontaminate any non-disposable equipment.
-
To remove PPE, first remove the outer gloves, turning them inside out.
-
Remove the face shield and goggles.
-
Remove the lab coat or apron.
-
Remove the inner gloves, again turning them inside out.
-
Wash hands thoroughly with soap and water[3].
-
Caption: Safe Handling Workflow Diagram.
Emergency Response Procedures
Immediate and correct action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[3][7]. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and shoes[5]. Flush the affected skin area with plenty of water for at least 15 minutes[7]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing[3][7]. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting[5][7]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[10]. Call a poison control center or physician immediately.
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE (See Table 1), cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad[12][13].
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
Waste Management & Disposal Plan
All waste materials contaminated with 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene must be treated as hazardous waste. Do not dispose of this chemical into the environment[7].
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and absorbent materials from spills.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
-
Containerization:
-
Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
-
Storage & Disposal:
Caption: Hazardous Waste Disposal Workflow.
References
- Matrix Scientific. 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene.
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
- Fisher Scientific.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Echemi. 1-(CHLOROMETHYL)-2-[(4-CHLOROPHENYL)SULFANYL]BENZENE.
- AK Scientific, Inc.
- Guidechem. CHLOROMETHYL 4-CHLOROPHENYL SULFIDE (CAS No. 7205-90-5) SDS.
- Fisher Scientific.
- Fisher Scientific.
- PubChem. ((Chloromethyl)sulphonyl)benzene.
- Echemi. 1-(Chloromethyl)-4-(phenylthio)
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Cole-Parmer. Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99%.
- PubChem. 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene.
- CDH Fine Chemical.
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- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
